Quinpirole
説明
A dopamine D2/D3 receptor agonist.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12/h9-10,13H,2-8H2,1H3,(H,14,15)/t10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSUPYGMFAPCFZ-ZWNOBZJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2C1CC3=C(C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@H]2[C@H]1CC3=C(C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048229 | |
| Record name | Quinpirole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80373-22-4, 74196-92-2 | |
| Record name | Quinpirole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80373-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, dihydrochloride, (E)-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074196922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinpirole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080373224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinpirole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUINPIROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20OP60125T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Quinpirole: A Technical Guide to a Selective Dopamine D2/D3 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinpirole is a potent and selective synthetic agonist for the D2 and D3 subtypes of dopamine receptors. Its distinctive pharmacological profile has established it as an invaluable tool in neuroscience research to probe the physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed methodologies for its characterization. It is intended to serve as a resource for researchers and professionals in drug development engaged in the study of dopaminergic systems.
Introduction
Dopamine is a critical neurotransmitter that modulates a wide array of central nervous system functions, including motor control, motivation, reward, and cognition. The diverse effects of dopamine are mediated by at least five distinct G protein-coupled receptor (GPCR) subtypes, broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. This compound, a non-catecholamine ergoline derivative, exhibits high affinity and selectivity for the D2-like receptor family, with a particular preference for D2 and D3 receptors.[1] This selectivity has rendered this compound an essential pharmacological agent for elucidating the specific functions of these receptor subtypes in both normal physiology and in models of neuropsychiatric and neurological disorders.
Chemical Properties
This compound, with the IUPAC name (4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline, is a synthetic compound.[2] It is commonly available as a hydrochloride salt, which is soluble in water and 0.1 N HCl.[1]
| Property | Value | Source |
| Molecular Formula | C13H21N3 | [2] |
| Molecular Weight | 219.33 g/mol | [2] |
| CAS Number | 80373-22-4 | |
| PubChem CID | 54562 | |
| This compound Hydrochloride | ||
| Molecular Formula | C13H22ClN3 | |
| Molecular Weight | 255.79 g/mol | |
| CAS Number | 85798-08-9 | |
| Solubility | Water (7.3 mg/ml), 0.1 N HCl (23 mg/ml) |
Mechanism of Action and Signaling Pathways
This compound functions as an agonist at dopamine D2 and D3 receptors, which are primarily coupled to the Gi/o family of G proteins. Activation of these receptors by this compound initiates a cascade of intracellular signaling events.
G Protein-Dependent Signaling
The canonical signaling pathway activated by this compound involves the inhibition of adenylyl cyclase. Upon binding to D2/D3 receptors, the associated Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi/o subunit directly inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent alterations in the phosphorylation state of various downstream targets.
β-Arrestin-Dependent Signaling
In addition to G protein-mediated pathways, agonist binding to D2/D3 receptors can also trigger the recruitment of β-arrestins. β-arrestins are scaffolding proteins that play a crucial role in receptor desensitization and internalization. However, they can also initiate G protein-independent signaling cascades. This compound has been shown to induce the recruitment of β-arrestin2 to the D2 receptor. This can lead to the activation of downstream signaling molecules such as Akt and glycogen synthase kinase 3 beta (GSK3β), which are implicated in cell survival and neuroinflammation.
Pharmacological Profile: Quantitative Data
The affinity and functional potency of this compound at dopamine D2 and D3 receptors have been extensively characterized. The following tables summarize key quantitative data from various in vitro studies.
Receptor Binding Affinity
The binding affinity of this compound is typically determined through competitive radioligand binding assays, yielding an inhibition constant (Ki).
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Source |
| Dopamine D2 (high-affinity state) | [3H]this compound | Canine Striatum | 4.8 | |
| Dopamine D3 | [3H]this compound | - | 5.1 |
Functional Activity
The functional potency and efficacy of this compound are assessed in various cellular assays that measure downstream signaling events.
| Receptor | Assay | Cell Line | EC50 (nM) | Efficacy (vs. Dopamine/Full Agonist) | Source |
| Dopamine D2 | cAMP Inhibition | HEK 293T | 3.4 - 12.1 | - | |
| Dopamine D2 | Gi/o Activation (BRET) | HEK 293 | - | Full Agonist | |
| Dopamine D3 | Extracellular Acidification | CHO | pEC50 = 8.4 | Full Agonist | |
| Dopamine D2 | Extracellular Acidification | CHO | pEC50 = 7.4 | Full Agonist |
| Receptor | Assay | Cell Line | EC50 (nM) | Efficacy (vs. Dopamine/Full Agonist) | Source |
| Dopamine D2S | β-arrestin2 Recruitment (BRET) | HEK 293 | 75 | Full Agonist | |
| Dopamine D2 | β-arrestin2 Recruitment (Tango) | - | 6.7 | 100% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay (Competitive)
This protocol outlines the steps for determining the Ki of this compound at D2/D3 receptors using a filtration-based assay.
Materials:
-
Cell membranes expressing dopamine D2 or D3 receptors
-
Radioligand (e.g., [3H]Spiperone for D2, [3H]7-OH-DPAT for D3)
-
This compound hydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation: Thaw frozen cell membranes and resuspend in assay buffer. Prepare serial dilutions of this compound.
-
Incubation: In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. For total binding, add buffer instead of this compound. For non-specific binding, add a high concentration of a competing unlabeled ligand (e.g., haloperidol).
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement
This protocol describes a method to measure this compound's ability to inhibit adenylyl cyclase activity in cells expressing D2 or D3 receptors.
Materials:
-
HEK293 cells stably expressing dopamine D2 or D3 receptors
-
Cell culture medium
-
Assay buffer (e.g., HBSS)
-
Forskolin (to stimulate adenylyl cyclase)
-
This compound hydrochloride
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensor)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to a suitable confluency.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 and the maximal inhibition (Emax).
In Vivo Microdialysis
This protocol outlines the general procedure for measuring changes in extracellular dopamine levels in a specific brain region of a freely moving animal following the administration of this compound.
Materials:
-
Laboratory animal (e.g., rat or mouse)
-
Stereotaxic apparatus
-
Microdialysis probe and guide cannula
-
Surgical instruments
-
Dental cement
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound hydrochloride
-
HPLC system with electrochemical detection (HPLC-ED)
Procedure:
-
Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula aimed at the desired brain region (e.g., striatum or nucleus accumbens). Secure the cannula with dental cement and allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain of the awake and freely moving animal.
-
Perfusion and Equilibration: Connect the probe to a microinfusion pump and perfuse with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours.
-
Baseline Collection: Collect several baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or through the microdialysis probe for local administration).
-
Post-treatment Collection: Continue to collect dialysate samples for a specified period after drug administration.
-
Sample Analysis: Analyze the concentration of dopamine in the dialysate samples using HPLC-ED.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Slice the brain and stain the tissue to verify the correct placement of the microdialysis probe.
In Vivo Effects: Locomotor Activity
This compound exerts dose-dependent and biphasic effects on locomotor activity in rodents. Low doses of this compound typically suppress locomotion, an effect attributed to the activation of presynaptic D2 autoreceptors, which inhibits dopamine synthesis and release. In contrast, higher doses of this compound lead to an initial suppression followed by a pronounced increase in locomotor activity, which is thought to be mediated by the stimulation of postsynaptic D2/D3 receptors. This complex behavioral response makes locomotor activity a sensitive in vivo measure of this compound's effects on the dopaminergic system.
Conclusion
This compound remains a cornerstone in the pharmacological toolkit for investigating the roles of dopamine D2 and D3 receptors. Its well-characterized properties and the extensive body of research utilizing this compound provide a solid foundation for future studies. This technical guide has summarized the key chemical, pharmacological, and methodological information pertaining to this compound, with the aim of facilitating its effective use in both basic and translational research. The detailed protocols and compiled quantitative data offer a practical resource for scientists and researchers in the field of dopamine pharmacology and drug development.
References
The Psychoactive Profile of Quinpirole: An In-depth Technical Guide for Researchers
An overview of the potent and selective dopamine D2/D3 receptor agonist, Quinpirole, and its application in modeling neuropsychiatric disorders.
This technical guide provides a comprehensive analysis of the psychoactive effects of this compound, a selective D2 and D3 dopamine receptor agonist widely utilized in preclinical research. Its robust and replicable behavioral effects in animal models have made it an invaluable tool for investigating the pathophysiology of disorders such as Obsessive-Compulsive Disorder (OCD) and schizophrenia, as well as for exploring the underlying mechanisms of dopamine signaling in the central nervous system. This document outlines the core psychoactive effects, summarizes quantitative data from key studies, details experimental protocols, and provides visual representations of its signaling pathway and experimental workflows.
Core Psychoactive Effects of this compound
This compound administration in research animals, primarily rodents, elicits a range of dose-dependent and temporally distinct psychoactive effects. These effects are primarily mediated by its agonistic action on D2 and D3 dopamine receptors.
Biphasic Locomotor Activity: A hallmark of this compound's psychoactive profile is its biphasic effect on locomotor activity.[1][2] At lower doses, or during the initial phase after administration of higher doses, this compound can induce a period of hypoactivity or immobility.[1][3] This initial suppression is followed by a marked and sustained period of hyperactivity.[4] This biphasic response is thought to be due to the initial stimulation of presynaptic D2 autoreceptors, which inhibits dopamine release, followed by the stimulation of postsynaptic D2 receptors as the drug concentration increases, leading to increased motor activity.
Stereotyped and Compulsive-Like Behaviors: Chronic or repeated administration of this compound is well-documented to induce stereotyped behaviors, which are repetitive, unvarying, and seemingly purposeless movements. These can include sniffing, rearing, and jumping. Furthermore, chronic this compound treatment in rats is a widely accepted model for inducing compulsive checking behaviors, a key feature of OCD. In an open field with objects, this compound-treated rats will repeatedly visit and interact with a subset of objects in a ritualistic manner. This compulsive-like checking behavior is long-lasting and can be attenuated by treatments effective in human OCD, such as clomipramine.
Modeling of Schizophrenia-Related Behaviors: Perinatal or neonatal administration of this compound can lead to long-lasting supersensitivity of D2 receptors, which is used as a developmental model of schizophrenia. As adults, these animals exhibit behaviors relevant to schizophrenia, such as cognitive deficits and impaired prepulse inhibition. Acute administration in adult animals can also induce behaviors considered analogous to positive symptoms of schizophrenia, such as hyperactivity and stereotypy.
Effects on Reward and Motivation: As a dopamine agonist, this compound can influence reward and motivational processes. Microinjections into specific brain regions like the ventral pallidum can have dose-dependent effects on reward and aversion. For instance, high doses in the ventral pallidum can induce place aversion, while lower doses may have rewarding effects.
Other Behavioral Effects: Research has also explored other psychoactive effects of this compound, including:
-
Anxiogenic-like properties at higher doses.
-
Induction of excessive drinking (polydipsia) , which may model a similar condition seen in some psychiatric patients.
-
Alterations in cognitive processes , such as impaired performance in tasks requiring cognitive flexibility.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound in rodents.
| Table 1: Effects of this compound on Locomotor Activity in Rodents | ||||
| Species | Dose (mg/kg) | Route of Administration | Effect | Citation |
| Rat | 0.03 - 8 | Subcutaneous | Biphasic: Initial decrease followed by a marked increase in locomotion at higher doses. | |
| Mouse | 1 | Intraperitoneal | Biphasic: Immobility for the first 50 minutes, followed by enhanced locomotion for the next 70 minutes. | |
| Rat | 0.5 | Intraperitoneal | 6-fold increase in locomotor activity after 10 injections. | |
| Mouse | 0.05 - 5 | Intraperitoneal | Dose-dependent initial inhibition of locomotor activity, followed by a rapid increase at higher doses. | |
| Rat | 2 | Not Specified | Increased total amount of progression and movements. |
| Table 2: this compound-Induced Compulsive-Like Behaviors in Rats | ||||
| Dose (mg/kg) | Frequency | Duration | Key Behavioral Outcome | Citation |
| 0.5 | Twice weekly | 10 injections | Excessive and rapid revisiting of two specific objects/locations in a large open field. | |
| 0.5 | Twice weekly | 5 weeks | Development of a preference for two locations, with up to 20 times more stops than saline-treated rats. | |
| 0.5 | Every 3-4 days | 10 injections | Sensitization to the drug, with activity levels up to 16-fold higher than controls. |
| Table 3: this compound in a Developmental Model of Schizophrenia in Rats | |||
| Administration Period | Dose (µg/kg/day) | Key Long-Term Effects | Citation |
| Perinatal | 50 | Long-term D2 receptor supersensitivity, enhanced yawning, cognitive deficits, and deficits in prepulse inhibition. |
Experimental Protocols
Protocol 1: Induction of Compulsive Checking Behavior (OCD Model)
This protocol is adapted from studies establishing the this compound-induced compulsive checking model in rats.
1. Animals and Housing:
-
Male Long-Evans or Sprague-Dawley rats are typically used.
-
Animals are housed individually or in small groups with ad libitum access to food and water on a 12-hour light/dark cycle.
2. Drug Administration:
-
This compound hydrochloride is dissolved in sterile saline.
-
A dose of 0.5 mg/kg is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Injections are given twice weekly for a period of 5 weeks (a total of 10 injections).
3. Behavioral Testing Apparatus:
-
A large, square open field (e.g., 2.5 x 2.5 meters) is used.
-
Four small, distinct objects are placed in specific locations within the open field.
4. Behavioral Assessment:
-
Following the chronic treatment regimen, rats are placed in the open field for a 55-minute session.
-
Behavior is video-recorded and analyzed for the frequency and duration of visits to each object, the latency to return to a preferred object, and the sequence of visits.
-
Key measures include the number of visits to each object, the identification of preferred objects (those visited significantly more often), and the characterization of any ritualistic behavioral sequences.
Protocol 2: Assessment of Biphasic Locomotor Effects
This protocol outlines a typical procedure for observing the biphasic locomotor response to acute this compound administration.
1. Animals and Housing:
-
Male mice (e.g., C57BL/6J) or rats are used.
-
Standard housing conditions are maintained.
2. Drug Administration:
-
This compound is dissolved in saline.
-
A single injection is administered (e.g., 1 mg/kg, i.p., for mice).
3. Behavioral Testing Apparatus:
-
An open field arena equipped with automated activity monitoring systems (e.g., infrared beams) is used to quantify locomotor activity.
4. Behavioral Assessment:
-
Immediately after injection, the animal is placed in the open field.
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded continuously for at least 2 hours.
-
Data is typically binned into short time intervals (e.g., 5 or 10 minutes) to analyze the time course of the drug's effect.
-
The initial period of hypoactivity is quantified, followed by the subsequent period of hyperactivity.
Visualizations
Signaling Pathway
Caption: Canonical signaling pathway of this compound via D2/D3 receptor activation.
Experimental Workflow: OCD Model
Caption: Experimental workflow for inducing and assessing compulsive-like behavior.
Logical Relationships of this compound's Effects
Caption: Logical relationships between this compound administration paradigms and resulting psychoactive effects.
References
Foundational Research on Quinpirole Hydrochloride: An In-depth Technical Guide for Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinpirole hydrochloride is a potent and selective dopamine D2 and D3 receptor agonist widely utilized in neuroscience research to investigate the roles of these receptors in various physiological and pathological processes. Its ability to mimic the effects of dopamine at these specific receptor subtypes makes it an invaluable tool for studying motor control, motivation, learning, and the pathophysiology of disorders such as Parkinson's disease, schizophrenia, and addiction. This guide provides a comprehensive overview of the foundational research on this compound hydrochloride, including its mechanism of action, receptor binding affinities, key experimental protocols, and associated signaling pathways.
Mechanism of Action
This compound acts as an agonist at dopamine D2-like receptors, with a higher affinity for D2 and D3 subtypes and significantly lower affinity for the D4 and D1 receptors.[1][2] The D2-like receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gi/o family.[1][2][3] Activation of these receptors by this compound initiates a cascade of intracellular events, leading to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and modulation of downstream effector systems. This signaling cascade ultimately influences neuronal excitability and neurotransmitter release.
Data Presentation: Receptor Binding and Functional Potency
The following tables summarize the quantitative data regarding the binding affinity (Ki) and functional potency (EC50/IC50) of this compound hydrochloride for various dopamine receptor subtypes. These values are critical for designing and interpreting experiments aimed at understanding its pharmacological effects.
Table 1: Binding Affinities (Ki) of this compound Hydrochloride for Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Species | Tissue/Cell Line | Radioligand | Reference |
| D1 | 1900 | Human | Recombinant | --- | |
| D2 | 4.8 | Human | Recombinant | --- | |
| D2 | 2.3 ± 0.3 | Rat | Striatum | [3H]this compound | |
| D2 | 4.8 | Canine | Striatum | [3H]this compound | |
| D3 | ~24 | Human | Recombinant | --- | |
| D3 | 5.1 | Canine | Striatum | [3H]this compound | |
| D4 | ~30 | Human | Recombinant | --- |
Table 2: Functional Potency (EC50/IC50) of this compound Hydrochloride
| Assay Type | Receptor | Effect | EC50/IC50 (nM) | Cell Line | Reference |
| EC50 | D2 | G-protein activation | 56 | HEK293 | |
| EC50 | D2 | β-arrestin-2 recruitment | 56 | HTLA | |
| EC50 | D2 | cAMP inhibition | 3.2 | HEK293T | |
| EC50 | D3 | G-protein activation | 1.9 | HEK293T |
Experimental Protocols
Detailed methodologies for key experiments involving this compound hydrochloride are provided below. These protocols serve as a guide for researchers looking to replicate or adapt these techniques for their own studies.
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a method to determine the binding affinity (Ki) of this compound hydrochloride for dopamine D2 receptors using a competitive binding assay with a radiolabeled antagonist, such as [3H]-spiperone.
Materials:
-
Membrane Preparation: Homogenized tissue from a brain region rich in D2 receptors (e.g., striatum) or cell membranes from a cell line expressing D2 receptors.
-
Radioligand: [3H]-spiperone (a D2 antagonist).
-
Unlabeled Ligand: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a D2 antagonist (e.g., 10 µM haloperidol or sulpiride).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from the chosen tissue or cells by homogenization and centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + [3H]-spiperone + assay buffer.
-
Non-specific Binding: Membrane preparation + [3H]-spiperone + non-specific binding control.
-
Competitive Binding: Membrane preparation + [3H]-spiperone + varying concentrations of this compound hydrochloride.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding of [3H]-spiperone as a function of the log concentration of this compound hydrochloride.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Dopamine Release
This protocol outlines the procedure for measuring this compound-induced changes in extracellular dopamine levels in the striatum of a freely moving rat.
Materials:
-
Animals: Adult male Sprague-Dawley or Wistar rats.
-
Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), surgical drill, and necessary surgical tools.
-
Microdialysis Probes and Guide Cannulae.
-
Perfusion Pump and Fraction Collector.
-
Artificial Cerebrospinal Fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, buffered to pH 7.4.
-
This compound Hydrochloride Solution.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system for dopamine analysis.
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., striatum).
-
Implant a guide cannula stereotaxically to the desired coordinates and secure it with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake and freely moving rat.
-
Perfuse the probe with aCSF at a slow flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline of dopamine levels.
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.
-
-
Drug Administration:
-
After establishing a stable baseline, administer this compound hydrochloride (e.g., via intraperitoneal injection or through the microdialysis probe for local administration).
-
Continue collecting dialysate samples to measure the effect of the drug on dopamine levels.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the collected dialysate samples using an HPLC-ED system.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain with formalin.
-
Slice the brain and stain the tissue to verify the correct placement of the microdialysis probe.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the baseline levels and plot them over time.
-
Use appropriate statistical tests to compare dopamine levels before and after drug administration.
-
Open-Field Test for Locomotor Activity
This protocol describes the use of the open-field test to assess the effects of this compound hydrochloride on locomotor activity and exploratory behavior in rodents.
Materials:
-
Animals: Mice or rats.
-
Open-Field Arena: A square or circular arena with walls to prevent escape (e.g., 50 cm x 50 cm x 50 cm). The floor is often divided into a grid of squares.
-
Video Recording and Tracking System.
-
This compound Hydrochloride Solution.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound hydrochloride or vehicle (e.g., saline) to the animals via the desired route (e.g., intraperitoneal injection).
-
Testing:
-
At a predetermined time after injection (e.g., 30 minutes), gently place the animal in the center of the open-field arena.
-
Allow the animal to explore the arena freely for a set duration (e.g., 5-60 minutes).
-
Record the animal's behavior using a video camera mounted above the arena.
-
-
Data Analysis:
-
Use an automated tracking system or manual scoring to analyze the video recordings for various behavioral parameters, including:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Number of line crossings.
-
Rearing frequency (vertical activity).
-
Stereotyped behaviors (e.g., sniffing, grooming).
-
-
-
Cleaning: Thoroughly clean the arena with a mild detergent or alcohol solution between each animal to eliminate olfactory cues.
Mandatory Visualizations
Signaling Pathway of this compound at D2 Receptors
Caption: this compound activates D2 receptors, leading to Gi/o protein-mediated signaling pathways.
Experimental Workflow for In Vivo Microdialysis
Caption: Step-by-step workflow for a typical in vivo microdialysis experiment with this compound.
Logical Relationship in Competitive Radioligand Binding Assay
Caption: this compound competes with a radioligand for binding to D2 receptors to determine its IC50.
References
Early-Stage Investigation of Quinpirole for Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage investigation of Quinpirole, a dopamine D2/D3 receptor agonist, in preclinical models of Parkinson's disease (PD). It is designed to offer researchers and drug development professionals a comprehensive resource, detailing experimental protocols, summarizing quantitative findings, and illustrating the core signaling pathways involved.
Introduction to this compound and its Rationale in Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a decline in dopamine levels in the striatum and subsequent motor deficits.[1][2] this compound, as a direct-acting dopamine agonist, has been investigated for its potential to stimulate central dopaminergic receptors and thereby alleviate some of the motor symptoms associated with PD.[3] Early research has explored its efficacy in various animal models, including those induced by neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and 6-hydroxydopamine (6-OHDA), which replicate key pathological features of the disease.[1][2]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound in in vitro and in vivo models of Parkinson's disease.
Table 1: In Vitro Effects of this compound on MPP+-Treated PC-12 Cells
| Parameter | Treatment Group | Concentration | Outcome | Reference |
| Cell Viability | MPP+ | - | Decreased | |
| MPP+ + this compound | 10 μM | Significantly increased compared to MPP+ alone |
Table 2: In Vivo Effects of this compound in the MPTP Mouse Model of Parkinson's Disease
| Parameter | Treatment Group | Dose | Outcome | Reference |
| Motor Function (Rotarod Test) | MPTP | - | Decreased time on rod | |
| MPTP + this compound | 1 mg/kg | Significantly alleviated motor deficits | ||
| Extracellular Dopamine in Striatum | Wild-Type (WT) vs. WT + this compound | 1 mg/kg | Increased by 105.1% | |
| MPTP vs. MPTP + this compound | 1 mg/kg | 155.1% higher in this compound treated group | ||
| Tyrosine Hydroxylase (TH) Protein Levels in Substantia Nigra | WT vs. WT + this compound | 1 mg/kg | Increased by 79.8% | |
| MPTP vs. MPTP + this compound | 1 mg/kg | 69.1% higher in this compound treated group | ||
| p-CREB/CREB Ratio in Substantia Nigra | WT vs. WT + this compound | 1 mg/kg | Increased by 101.3% | |
| MPTP vs. MPTP + this compound | 1 mg/kg | Increased by 177.4% | ||
| CaM Protein Levels in Substantia Nigra | MPTP vs. MPTP + this compound | 1 mg/kg | Increased by 149% |
Table 3: Effects of this compound on Rotational Behavior in the 6-OHDA Rat Model of Parkinson's Disease
| Parameter | Treatment Group | Dose | Outcome | Reference |
| Contralateral Rotations | 6-OHDA lesioned rats | 0.03 mg/kg | Peak effective dose for inducing rotations | |
| 6-OHDA lesioned rats | 0.025, 0.05, or 0.2 mg/kg | Acute contralateral rotation which increased with successive administrations | ||
| 6-OHDA lesioned rats (low sensitivity) | Up to 0.03 mg/kg | Partial rotational effect (40-80 rotations/20 min) |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols for inducing Parkinson's disease models and assessing the effects of this compound.
MPTP-Induced Mouse Model of Parkinson's Disease
This protocol describes the induction of a Parkinson's disease phenotype in mice using the neurotoxin MPTP.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Saline solution (0.9% NaCl)
-
This compound hydrochloride
-
Male C57BL/6 mice
Procedure:
-
MPTP Administration: Dissolve MPTP-HCl in saline. Administer MPTP to mice via intraperitoneal (i.p.) injection. A common regimen involves four injections of 20 mg/kg MPTP at 2-hour intervals.
-
This compound Treatment: Dissolve this compound hydrochloride in saline. Administer this compound (e.g., 1 mg/kg, i.p.) once before and twice after the MPTP injections.
-
Behavioral Testing: Conduct behavioral assessments such as the rotarod test to evaluate motor coordination and balance.
-
Neurochemical and Histological Analysis: At the end of the experiment, euthanize the animals and collect brain tissue. The substantia nigra and striatum are dissected for further analysis, such as Western blotting for protein quantification (e.g., TH, p-CREB, CREB, CaM) and microdialysis for measuring extracellular dopamine levels.
6-OHDA-Induced Rat Model of Parkinson's Disease
This protocol details the creation of a unilateral lesion in the rat brain using 6-hydroxydopamine to model Parkinson's disease.
Materials:
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Male Sprague-Dawley or Wistar rats
-
Apomorphine or Amphetamine
-
This compound hydrochloride
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA-HCl in saline containing 0.02% ascorbic acid to prevent oxidation. The final concentration is typically around 3.6 mg/mL. Keep the solution on ice and protected from light.
-
Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. A midline incision is made on the scalp to expose the skull.
-
Unilateral 6-OHDA Injection: Drill a small hole in the skull over the target area. The medial forebrain bundle (MFB) is a common target. The stereotaxic coordinates relative to bregma for the MFB in rats are approximately: Anteroposterior (A/P) -2.2 mm; Mediolateral (M/L) +1.5 mm; Dorsoventral (D/V) -8.0 mm from the dura.
-
Injection: Slowly infuse the 6-OHDA solution (e.g., 5 µL at a rate of 1 µL/min) into the MFB. Leave the injection needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Post-operative Care: Suture the scalp incision and provide appropriate post-operative care.
-
Verification of Lesion and Behavioral Testing: After a recovery period of 2-3 weeks, confirm the lesion by inducing rotational behavior. Administer a dopamine agonist like apomorphine (0.25-0.5 mg/kg, s.c.) and measure contralateral rotations. Rats exhibiting a stable and high rate of rotation are used for subsequent experiments.
-
This compound Administration and Rotational Behavior Assessment: Administer various doses of this compound (e.g., 0.01-0.3 mg/kg, i.p.) and record the number of contralateral rotations over a set period (e.g., 30-60 minutes) using an automated rotometer system.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects primarily through the activation of D2 dopamine receptors. This activation triggers a cascade of intracellular signaling events.
Canonical D2 Receptor Signaling Pathway
The classical D2 receptor signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.
GHS-R1a/D2R Heterodimer Signaling Pathway
Recent research has uncovered a novel neuroprotective pathway involving the heterodimerization of the D2 receptor with the growth hormone secretagogue receptor 1a (GHS-R1a). Activation of this complex by this compound in the MPTP model has been shown to be neuroprotective.
Experimental Workflow for Investigating this compound's Effects
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound in a Parkinson's disease model.
Conclusion and Future Directions
The early-stage investigation of this compound in models of Parkinson's disease suggests a potential therapeutic benefit, primarily through the activation of dopamine D2 receptors. The quantitative data indicate that this compound can ameliorate motor deficits and exert neuroprotective effects, possibly through both canonical and non-canonical signaling pathways. The GHS-R1a/D2R heterodimer pathway presents a particularly interesting avenue for future research and drug development.
Further in-depth studies are warranted to fully elucidate the dose-dependent effects of this compound in various Parkinson's disease models, particularly the 6-OHDA model, and to further explore the downstream targets of its signaling cascades. A more comprehensive understanding of these aspects will be crucial for the potential translation of these preclinical findings into clinical applications for the treatment of Parkinson's disease.
References
- 1. Unraveling activation-related rearrangements and intrinsic divergence from ligand-induced conformational changes of the dopamine D3 and D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates nigral dopaminergic neuron damage in Parkinson’s disease mouse model through activating GHS-R1a/D2R heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterogeneous rotational responsiveness in 6-hydroxydopamine-denervated rats: pharmacological and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinpirole-Induced Compulsive Behavior: A Technical Guide to a Preclinical Model of Obsessive-Compulsive Disorder
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the quinpirole-induced compulsive behavior model, a widely utilized preclinical animal model for Obsessive-Compulsive Disorder (OCD). This document details the experimental protocols, summarizes key quantitative data, and illustrates the underlying neurobiological mechanisms, offering a valuable resource for researchers and professionals in neuroscience and drug development.
Introduction: The this compound Model of OCD
Obsessive-compulsive disorder is a neuropsychiatric condition characterized by intrusive thoughts (obsessions) and repetitive, stereotyped behaviors (compulsions). The this compound-induced compulsive behavior model is a well-established pharmacological animal model that recapitulates key features of OCD, particularly compulsive checking behaviors.[1][2][3] Chronic administration of this compound, a potent dopamine D2/D3 receptor agonist, induces a behavioral sensitization in rodents, leading to the development of perseverative and compulsive-like behaviors.[1][3] This model offers significant face, construct, and predictive validity for studying the neurobiology of OCD and for screening potential therapeutic agents.
The core of this model lies in the repeated activation of the mesolimbic dopamine system. This compound's agonism at D2 and D3 receptors in brain regions like the nucleus accumbens, striatum, and orbitofrontal cortex is believed to drive the observed compulsive behaviors. This guide will delve into the practical aspects of implementing this model and the theoretical framework of its underlying mechanisms.
Experimental Protocols
The successful implementation of the this compound-induced compulsive behavior model requires meticulous attention to experimental design and procedure. The following sections provide detailed methodologies for key experiments.
Induction of Compulsive Behavior
The standard protocol for inducing compulsive-like behavior involves the chronic administration of this compound to rodents, typically rats or mice.
-
Drug Preparation and Administration: this compound hydrochloride is dissolved in physiological saline.
-
Dosage: The most effective doses typically range from 0.2 mg/kg to 0.5 mg/kg. A common dose used in many studies is 0.5 mg/kg.
-
Route of Administration: Subcutaneous (s.c.) injection is the most frequently used route.
-
Dosing Regimen: A typical regimen involves administering this compound twice weekly for a period of 5 to 10 injections to induce behavioral sensitization.
-
Control Group: A control group receiving saline injections should always be included.
Behavioral Assessment: The Open-Field Test
The open-field test is the primary apparatus used to observe and quantify this compound-induced compulsive behaviors. The setup is designed to allow for the expression of checking and perseverative actions.
-
Apparatus: A large, square open-field arena (e.g., 160 cm x 160 cm) is partitioned into a grid of smaller squares (e.g., 25 locales of 30 cm x 30 cm). The arena may contain a few small, distinct objects placed in specific locales.
-
Procedure: Following each this compound or saline injection, the animal is placed in the open field for a set duration, typically 30 to 60 minutes. The behavior is often most pronounced around 30 minutes after injection and can last for up to 55 minutes.
-
Behavioral Quantification: Automated video tracking software or manual scoring is used to measure a range of behaviors. Key parameters for quantifying compulsive-like behavior include:
-
Number of "Home Base" Visits (NOH): A "home base" is defined as the locale where the animal spends the most time. A significant increase in the number of visits to this specific location is a hallmark of compulsive checking.
-
Average Time Between Home Base Visits (ATBO): This measures the latency to return to the home base. Shorter latencies indicate a more compulsive pattern.
-
Total Distance Traveled (TDM): While not a direct measure of compulsivity, it provides information about general locomotor activity.
-
Number of Different Locales Visited: Compulsive animals tend to visit fewer distinct locations in the arena.
-
Stereotyped Behaviors: The presence of repetitive, ritual-like sets of behavioral acts at specific locations.
-
Quantitative Data Summary
The following tables summarize key quantitative findings from studies utilizing the this compound-induced compulsive behavior model. These data highlight the robust and reproducible nature of the behavioral phenotype.
| Behavioral Parameter | Control Group (Saline) | This compound-Treated Group | Key Finding | Reference |
| Number of Home Base Visits | 2.6 (1.7) | 13.3 - 16.6 (mean values across different this compound groups) | This compound-treated rats show a 5-7 fold increase in home base visits compared to controls. | |
| Returns to Home Base | 9.7 ± 1.6 | 141.6 ± 13.5 | This compound-treated rats revisited their home base almost 15 times more often than saline-treated animals. | |
| Ratio of Observed-to-Expected Visits to Home Base | 2.2 ± 0.1 | 6.8 ± 0.5 | The rate of revisits to the home base in this compound-treated rats was almost 7-fold higher than expected by chance. | |
| Time per Home Visit (seconds) | 308.2 ± 68.2 | 9.7 ± 1.1 | This compound-treated rats spent significantly less time at the home base during each visit, suggesting more rapid, ritual-like checks. |
Table 1: Summary of Key Behavioral Changes in the this compound-Induced Compulsive Checking Model.
| Study Parameter | Details | Reference |
| This compound Dose | 0.5 mg/kg | |
| Administration Route | Subcutaneous (s.c.) | |
| Treatment Duration | Twice weekly injections for 5-10 injections | |
| Behavioral Test | Open-Field Test | |
| Key Behavioral Measures | Number of Home Base Visits, Average Time Between Visits, Total Distance Moved |
Table 2: Common Experimental Parameters in the this compound Model.
Neurobiological Mechanisms and Signaling Pathways
The compulsive-like behaviors induced by this compound are mediated by its action on dopamine D2 and D3 receptors, which are G-protein coupled receptors. Activation of these receptors initiates a cascade of intracellular signaling events that ultimately alter neuronal function and behavior.
Dopamine D2/D3 Receptor Signaling
This compound's binding to D2 and D3 receptors, which are coupled to the inhibitory G-protein α subunit (Gαi), leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. However, the signaling cascade is more complex, involving other pathways that are critical to the development of compulsive behaviors.
The Gβγ subunits, dissociated from Gαi upon receptor activation, can also trigger downstream signaling cascades. These include the activation of Phosphoinositide 3-kinase (PI3K) and the subsequent phosphorylation of Akt (also known as Protein Kinase B). Furthermore, Src, a non-receptor tyrosine kinase, is often involved in D2/D3 receptor-mediated signaling. The activation of these pathways can lead to the modulation of extracellular signal-regulated kinase (ERK), a key protein involved in synaptic plasticity and gene expression.
Interestingly, D2 and D3 receptors can utilize different signaling mechanisms to regulate the same cellular processes. For instance, D3 receptor-mediated ERK activation may primarily involve the Gβγ pathway and transactivation of the Epidermal Growth Factor Receptor (EGFR), while D2 receptor-mediated ERK activation is thought to be mainly driven by the Gαi subunit.
Below is a diagram illustrating the key signaling pathways activated by this compound.
Caption: this compound-activated D2/D3 receptor signaling cascade.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the this compound-induced compulsive behavior model.
Caption: A typical experimental workflow for the this compound model.
Logical Relationships in the this compound Model
The development of compulsive behavior in this model can be understood as a series of cause-and-effect relationships, as depicted in the diagram below.
Caption: Causal chain leading to compulsive behavior in the model.
Conclusion
The this compound-induced compulsive behavior model serves as a powerful tool for investigating the neurobiological underpinnings of OCD and for the preclinical evaluation of novel therapeutics. Its robust and reproducible phenotype, coupled with a well-characterized dopaminergic mechanism, makes it an invaluable asset in the field of neuropsychiatric research. This technical guide provides the essential information for researchers to effectively implement and interpret the findings from this important animal model. By understanding the detailed protocols, expected quantitative outcomes, and the underlying signaling pathways, scientists can better leverage this model to advance our understanding and treatment of obsessive-compulsive disorder.
References
- 1. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 2. Effects of this compound in the ventral tegmental area on impulsive behaviour during performance on the five-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Validity of this compound Sensitization Rat Model of OCD: Linking Evidence from Animal and Clinical Studies [frontiersin.org]
Understanding the receptor binding profile of Quinpirole
An In-depth Technical Guide to the Receptor Binding Profile of Quinpirole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding characteristics of this compound, a selective D2-like dopamine receptor agonist. The information presented herein is intended to support research and drug development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of its molecular interactions and downstream effects.
Introduction
This compound is a potent and widely used agonist with high affinity for the D2 and D3 dopamine receptor subtypes[1][2]. Initially developed as a tool for studying the physiological and behavioral effects of dopamine receptor stimulation, its distinct binding profile has made it an invaluable compound in neuroscience research. Structurally, this compound is an ergoline derivative and is the active enantiomer of (±)-quinpirole[2][3]. Its selectivity for the D2-like family of dopamine receptors (D2, D3, and D4) over the D1-like family (D1 and D5) is a key feature of its pharmacological activity[4]. This document summarizes its binding affinities, the experimental methods used to determine them, and the primary signaling pathways it modulates.
Receptor Binding Affinity of this compound
The affinity of this compound for various neurotransmitter receptors has been quantified using in vitro radioligand binding assays. The data, presented in the tables below, highlight its high affinity for D2 and D3 receptors.
Dopamine Receptor Subtypes
This compound demonstrates a clear preference for the D2-like receptor family. It has a reported Ki value of 4.8 nM for the high-affinity state of the dopamine D2 receptor and 5.1 nM for the D3 receptor. The dopamine D3 receptor has been shown to have a 100-fold higher affinity for agonists like this compound compared to the D2 receptor when expressed in 293 cells.
| Receptor | Species | Binding Value (Ki) | Reference |
| D1 | Rat | 1900 nM | |
| D2 | Rat | 4.8 nM | |
| D2 (high affinity) | Canine | 4.8 nM | |
| D2 (low affinity) | Bovine | 1500 - 2580 nM | |
| D3 | Human/Rat | 5.1 nM | |
| D4 | Rat | 30 nM |
Table 1: Binding affinities of this compound for dopamine receptor subtypes.
Other Receptor Systems
While primarily a dopamine agonist, this compound's interactions with other receptor systems have been investigated. Some studies suggest it may act as a serotonin (5-HT) receptor antagonist. However, its affinity for these off-target receptors is significantly lower than for its primary dopamine targets.
| Receptor Family | Receptor Subtype | Binding Value (Ki) | Notes |
| Serotonin (5-HT) | Not specified | Low Affinity | Some studies suggest antagonistic properties at certain 5-HT receptors. |
| Sigma (σ) | σ1 / σ2 | Low Affinity | Generally considered to have low affinity for sigma receptors. |
Table 2: Off-target receptor binding affinities of this compound.
Experimental Protocols: Radioligand Binding Assay
The determination of this compound's receptor binding affinities predominantly relies on competitive radioligand binding assays. This technique is considered the gold standard for measuring the affinity of a ligand for its receptor.
Principle
A competitive binding assay measures the ability of an unlabeled test compound (this compound) to displace a radioactively labeled ligand (radioligand) that has a known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the bound radioligand is known as the IC50, which can then be used to calculate the equilibrium dissociation constant (Ki).
Methodology
-
Membrane Preparation :
-
Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. A sample is taken to determine the total protein concentration.
-
-
Competitive Binding Incubation :
-
A fixed concentration of a specific radioligand (e.g., [3H]spiperone or [3H]this compound) is incubated with the membrane preparation.
-
Varying concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.
-
The mixture is incubated, typically at 30°C for 60 minutes, to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand :
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification and Data Analysis :
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathways
This compound's agonism at D2-like receptors initiates a cascade of intracellular signaling events. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins.
Canonical Gαi/o Pathway
Activation of D2-like receptors by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This is a hallmark of D2-like receptor activation.
Non-Canonical Pathways
Recent studies have elucidated additional signaling pathways modulated by this compound. One such pathway involves the regulation of Akt and glycogen synthase kinase 3 beta (GSK3β). This compound administration has been shown to regulate the D2R/Akt/GSK3-β signaling pathway, which plays a role in neuroinflammation and neuroprotection. Activation of D2 receptors by this compound can also lead to the modulation of ion channels, such as blocking calcium currents in certain neurons.
Caption: Key signaling pathways activated by this compound.
Logical Relationships: Receptor Selectivity
The pharmacological utility of this compound is largely defined by its selectivity. It is a potent agonist at D2 and D3 receptors, with significantly lower affinity for D4 and D1 receptors. This selectivity allows researchers to probe the specific functions of the D2/D3 receptor systems.
References
The Dichotomous Role of Quinpirole on Dopamine Release in the Nucleus Accumbens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted effects of quinpirole, a selective dopamine D2/D3 receptor agonist, on dopamine neurotransmission within the nucleus accumbens. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological processes, this document serves as a comprehensive resource for understanding the intricate pharmacology of this compound.
Core Concepts: Presynaptic Inhibition and Postsynaptic Modulation
This compound's primary mechanism of action in the nucleus accumbens involves its interaction with D2-like dopamine receptors, which are located both on the presynaptic terminals of dopaminergic neurons (autoreceptors) and on postsynaptic neurons. This dual localization results in a complex, dose-dependent regulation of dopamine release and signaling.
At low doses, this compound preferentially activates presynaptic D2 autoreceptors.[1][2] This activation inhibits the synthesis and release of dopamine from the neuron, leading to a decrease in extracellular dopamine concentrations in the nucleus accumbens.[1][3][4] As the dose of this compound increases, it begins to act on postsynaptic D2 receptors, which can lead to a variety of cellular responses depending on the specific neuronal population.
Quantitative Data Summary
The following tables summarize the quantitative findings from various studies on the effects of this compound.
Table 1: Dose-Dependent Effects of this compound on Extracellular Dopamine in the Nucleus Accumbens
| Dose of this compound (mg/kg, s.c.) | Change in Extracellular Dopamine | Animal Model | Reference |
| 0.05 | Decrease | Rat | |
| 0.2 | Decrease | Rat | |
| 0.3 | Significant Decrease | Mouse | |
| 0.5 | Significant Decrease | Rat | |
| 5.0 | Increase in Neurotensin (indirect measure) | Rat |
Table 2: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| D2 (high-affinity state) | 4.8 | |
| D3 | 5.1 |
Table 3: Effects of Repeated this compound Administration on Dopamine System
| Treatment | Effect on Basal Dopamine Levels in NAc | Effect on Dopamine Metabolites (DOPAC, HVA) in NAc | Animal Model | Reference |
| Repeated this compound (0.5 mg/kg) | Decreased | Increased DOPAC | Rat | |
| Acute this compound (after sensitization) | Significant Decrease | Significant Decrease | Rat | |
| Neonatal this compound | 500% increase in amphetamine-induced DA overflow | Rat |
Experimental Protocols
The investigation of this compound's effects on dopamine release heavily relies on two key experimental techniques: in vivo microdialysis and fast-scan cyclic voltammetry (FSCV).
In Vivo Microdialysis
This technique allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals.
Methodology:
-
Probe Implantation: A microdialysis probe, which consists of a semi-permeable membrane, is stereotactically implanted into the nucleus accumbens of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: As the aCSF flows through the probe, molecules from the extracellular fluid, including dopamine, diffuse across the membrane and into the dialysate. The dialysate is collected at regular intervals.
-
Analysis: The concentration of dopamine in the collected dialysate is measured using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Drug Administration: this compound or other pharmacological agents can be administered systemically (e.g., via subcutaneous injection) or locally through the microdialysis probe.
Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique that provides real-time measurement of dopamine release and uptake with high temporal and spatial resolution.
Methodology:
-
Electrode Implantation: A carbon-fiber microelectrode is implanted into the nucleus accumbens of an anesthetized animal or used in brain slice preparations.
-
Voltage Application: A triangular waveform potential is applied to the electrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).
-
Dopamine Oxidation and Reduction: When the applied potential reaches the oxidation potential of dopamine (around +0.6 V), dopamine at the electrode surface is oxidized. As the potential is ramped down, the oxidized dopamine is reduced back to its original form.
-
Current Measurement: These oxidation and reduction events generate a current that is proportional to the concentration of dopamine. The resulting current-voltage plot is called a cyclic voltammogram, which is characteristic for dopamine.
-
Stimulation: Dopamine release is typically evoked by electrical stimulation of dopamine neuron terminals.
-
Data Analysis: The measured current is converted into dopamine concentration, allowing for the analysis of release kinetics and the effects of drugs like this compound on these parameters.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in this compound's action.
Conclusion
This compound exhibits a complex pharmacological profile in the nucleus accumbens, primarily driven by its dose-dependent actions on presynaptic D2 autoreceptors and postsynaptic D2 receptors. At lower doses, it acts as a functional antagonist of dopamine neurotransmission by inhibiting its release, while at higher doses, its effects are complicated by the engagement of postsynaptic receptors. A thorough understanding of these dual actions, supported by quantitative data from techniques like microdialysis and FSCV, is crucial for researchers and drug development professionals working on dopaminergic systems and related neurological and psychiatric disorders.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Comparison of the stimulus properties of a pre- vs. a putative postsynaptic dose of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral sensitization to this compound is not associated with increased nucleus accumbens dopamine overflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced dopamine and glutamate neurotransmission in the nucleus accumbens of this compound-sensitized rats hints at inhibitory D2 autoreceptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Quinpirole in Elucidating Reward and Aversion Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinpirole, a potent and selective dopamine D2/D3 receptor agonist, has emerged as an invaluable pharmacological tool for dissecting the intricate neural circuits underlying reward and aversion. Its dose-dependent effects, which can elicit both appetitive and aversive behavioral responses, provide a unique lens through which to explore the nuanced roles of D2 and D3 receptor subtypes in motivational control. This technical guide provides a comprehensive overview of this compound's pharmacology, its application in studying reward and aversion pathways, detailed experimental protocols, and a summary of key quantitative data. Visualizations of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its mechanisms and applications.
Introduction: The Dichotomy of Dopamine Signaling
The dopaminergic system, particularly the mesolimbic pathway originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a cornerstone of reward processing and reinforcement learning. However, emerging evidence reveals a more complex role for dopamine, implicating it in the processing of aversive stimuli and the orchestration of avoidance behaviors. The D2-like family of dopamine receptors, comprising D2, D3, and D4 subtypes, are key players in this dual functionality. This compound, by preferentially activating D2 and D3 receptors, allows researchers to probe the downstream signaling cascades and behavioral outputs associated with the stimulation of these specific receptor populations.[1][2]
Pharmacology of this compound
This compound hydrochloride is a non-ergoline derivative that acts as a full agonist at both D2 and D3 dopamine receptors.[3] Its affinity for these receptors, however, is not identical, with some studies suggesting a higher affinity for the D3 receptor.[3][4] This differential affinity is a critical consideration in experimental design, as the observed effects of this compound can be attributed to the activation of D2 receptors, D3 receptors, or a combination of both, depending on the administered dose and the specific brain region being targeted.
Receptor Binding Affinity
The binding affinity of this compound for D2 and D3 receptors has been characterized in various studies. While exact values can vary depending on the experimental preparation and radioligand used, a general consensus exists regarding its high affinity for both receptor subtypes.
| Receptor Subtype | Ligand | Brain Region | Kd (nM) | Ki (nM) | Reference |
| D2-like | [3H]this compound | Rat Striatum | 2.3 ± 0.3 | - | |
| D2 | [3H]this compound | Canine Striatum | 3.9 - 6.8 | 4.8 | |
| D3 | [3H]this compound | - | - | 5.1 |
Kd: Dissociation constant; Ki: Inhibition constant.
Signaling Pathways
Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi/o proteins. Activation of these receptors by this compound initiates a cascade of intracellular events that ultimately modulate neuronal excitability and gene expression.
Dopamine D2/D3 Receptor Signaling Cascade
Caption: Canonical signaling pathway of D2/D3 receptors.
This compound in the Study of Reward and Aversion
The dichotomous effects of this compound on motivational states are highly dependent on the dose administered and the specific neural circuit being modulated.
Rewarding Effects
At lower doses, systemic administration or microinjection of this compound into specific brain regions, such as the nucleus accumbens shell, can induce conditioned place preference (CPP), a behavioral paradigm indicative of a rewarding effect. This suggests that activation of D2/D3 receptors within the NAc shell is sufficient to produce positive reinforcement.
Aversive Effects
Conversely, higher doses of this compound, or its microinjection into other brain regions like the ventral pallidum (VP), can lead to conditioned place aversion (CPA), indicating an aversive or dysphoric state. This aversive effect is often accompanied by a decrease in locomotor activity. These findings highlight the critical role of the VP in mediating the aversive properties of D2/D3 receptor stimulation.
Dose-Dependent Effects on Behavior
The dose-response relationship of this compound on various behaviors is often complex, sometimes exhibiting a biphasic or inverted U-shaped curve.
| Behavior | Species | This compound Dose (mg/kg, unless specified) | Effect | Brain Region (if applicable) | Reference |
| Locomotor Activity | Mice | 0.5 | Initial suppression followed by increased activity | Systemic | |
| Locomotor Activity | Rats | 1.0 | Increased forelimb steps and sniffing | Systemic | |
| Locomotor Activity | Rats | 2.0 | Hyperactivity and perseveration of routes | Systemic | |
| Conditioned Place Preference | Rats | 0.01 - 5.0 | Significant CPP | Systemic | |
| Conditioned Place Aversion | Rats | 5.0 µg | Significant CPA | Ventral Pallidum | |
| Reversal Learning | Rats | 0.3 | Impaired reversal learning | Systemic | |
| Impulsive Behavior | Rats | 1.0 µg/µl | Reduced premature responses | Ventral Tegmental Area |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of studies utilizing this compound. Below are outlines of common experimental protocols.
Conditioned Place Preference/Aversion (CPP/CPA)
This paradigm is used to assess the rewarding or aversive properties of a drug.
Experimental Workflow for CPP/CPA
Caption: A typical workflow for a conditioned place preference/aversion experiment.
Methodology:
-
Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two larger outer chambers, separated by a smaller neutral central chamber.
-
Habituation (Pre-test): Animals are allowed to freely explore all three chambers for a set period (e.g., 15-30 minutes) over several days to establish a baseline preference.
-
Conditioning: Over several days (typically 8), animals receive an injection of this compound (or vehicle) and are confined to one of the outer chambers for a specific duration (e.g., 30 minutes). On alternate days, they receive the opposite treatment (vehicle or this compound) and are confined to the other outer chamber. The pairing of the drug with a specific chamber is counterbalanced across subjects.
-
Test: Following the conditioning phase, animals are placed in the central chamber in a drug-free state and allowed to freely explore the entire apparatus. The time spent in each of the outer chambers is recorded.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber compared to the pre-test indicates a conditioned place preference (reward). A significant decrease indicates a conditioned place aversion.
In Vivo Electrophysiology
This technique is used to measure the effects of this compound on the firing activity of individual neurons, typically in anesthetized or freely moving animals.
Methodology:
-
Animal Preparation: Animals are anesthetized and placed in a stereotaxic frame. A craniotomy is performed over the brain region of interest (e.g., VTA).
-
Electrode Placement: A recording microelectrode is slowly lowered into the target brain region.
-
Neuronal Identification: Dopaminergic neurons in the VTA are often identified by their characteristic electrophysiological properties, such as a slow firing rate, long-duration action potentials, and burst firing patterns.
-
Drug Administration: A stable baseline firing rate is recorded before the administration of this compound, either systemically (e.g., intraperitoneally) or locally via microinjection.
-
Data Acquisition and Analysis: Changes in the firing rate and pattern of the neuron are recorded and analyzed post-drug administration.
Logical Relationship of this compound's Effect on VTA-VP Circuitry
Caption: Proposed mechanism for this compound-induced aversion via the VTA-VP circuit.
Conclusion and Future Directions
This compound remains a cornerstone in the pharmacological toolbox for investigating the multifaceted nature of dopamine's role in motivation. Its ability to induce both reward and aversion through the activation of D2/D3 receptors underscores the complexity of the underlying neural circuitry. Future research employing more selective D3 receptor agonists and antagonists, combined with advanced techniques such as optogenetics and in vivo calcium imaging, will further refine our understanding of the distinct contributions of D2 and D3 receptors to reward and aversion. This knowledge is paramount for the development of novel therapeutic strategies for a range of neuropsychiatric disorders characterized by dysregulated motivational processing, including addiction, depression, and schizophrenia.
References
- 1. The D2-like Dopamine Receptor Agonist this compound Microinjected Into the Ventral Pallidum Dose-Dependently Inhibits the VTA and Induces Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of [3H]this compound binding to D2-like dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High affinity agonist binding to the dopamine D3 receptor: chimeric receptors delineate a role for intracellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on Quinpirole and Neuroinflammation After Brain Injury: A Technical Guide
A Whitepaper for Researchers and Drug Development Professionals
This technical guide delves into the initial studies investigating the therapeutic potential of Quinpirole, a dopamine D2 receptor (D2R) agonist, in mitigating neuroinflammation following a traumatic brain injury (TBI). The findings summarized herein are primarily based on a key study in a mouse model of TBI, which demonstrates this compound's neuroprotective effects through the modulation of specific signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action in the context of brain injury.
Executive Summary
Traumatic brain injury triggers a complex cascade of secondary injury mechanisms, with neuroinflammation being a critical contributor to subsequent neuronal damage and neurological deficits.[1][2][3][4] Initial research has identified the dopamine D2 receptor (D2R) as a potential therapeutic target for controlling this inflammatory response.[5] Studies have demonstrated that the D2R agonist this compound can effectively suppress glial cell-induced neuroinflammation in the cortex and striatum after brain injury. The primary mechanism of action appears to be the regulation of the D2R/Akt/glycogen synthase kinase 3 beta (GSK3-β) signaling pathway. Administration of this compound has been shown to reduce the activation of microglia and astrocytes, decrease pro-inflammatory cytokine expression, and ultimately lead to a reduction in neuronal apoptosis and synaptic dysfunction. These initial findings suggest that this compound may hold promise as a therapeutic agent for mitigating the detrimental effects of neuroinflammation in TBI.
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial studies on this compound's effects on neuroinflammation post-TBI. The data is derived from Western blot and immunofluorescence analyses of brain tissue from a mouse model of TBI.
Table 1: Effect of this compound on Protein Expression in the Ipsilateral Cortex Post-TBI
| Protein | TBI Group (Relative Expression) | TBI + this compound Group (Relative Expression) | Method of Analysis |
| D2R | Decreased | Regulated (Increased compared to TBI) | Western Blot, Immunofluorescence |
| p-Akt (Ser 473) | Decreased | Significantly Regulated (Increased compared to TBI) | Western Blot, Immunofluorescence |
| p-GSK3-β (Ser 9) | Increased | Significantly Regulated (Decreased compared to TBI) | Western Blot, Immunofluorescence |
| IL-1β | Increased | Reduced | Western Blot, Immunofluorescence |
| GFAP (Astrocyte Marker) | Increased | Significantly Reduced | Western Blot, Immunofluorescence |
| Iba-1 (Microglia Marker) | Increased | Significantly Reduced | Western Blot, Immunofluorescence |
Table 2: In Vitro Effects of this compound on HT22 Neuronal Cells
| Condition | D2R Expression Level | p-Akt Co-localization with D2R |
| Control | Baseline | Baseline |
| Microglial Conditioned Media | Decreased | Decreased |
| Microglial Conditioned Media + this compound (20 µM) | Regulated (Increased) | Increased |
Experimental Protocols
The following section details the key experimental methodologies employed in the initial studies of this compound and neuroinflammation after brain injury.
Traumatic Brain Injury (TBI) Mouse Model
A controlled cortical impact (CCI) model was used to induce TBI in adult mice.
-
Anesthesia: Mice were anesthetized using an appropriate anesthetic agent.
-
Craniotomy: A craniotomy was performed over the right parietal cortex.
-
Impact: A pneumatic impactor was used to deliver a controlled cortical impact to the exposed brain tissue.
-
Sham Control: Sham-operated animals underwent the same surgical procedure without the impact.
This compound Administration
-
Dosage: this compound was administered intraperitoneally (i.p.) at a dose of 1 mg/kg daily.
-
Treatment Duration: Treatment commenced after the brain injury and continued for 7 days.
-
Vehicle Control: The control group received saline injections.
Western Blot Analysis
-
Tissue Preparation: Ipsilateral cortex and striatum tissues were dissected and homogenized in lysis buffer.
-
Protein Quantification: Protein concentrations were determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against D2R, p-Akt, p-GSK3-β, IL-1β, GFAP, and Iba-1.
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities were quantified using densitometry software, with β-actin used as a loading control.
Immunofluorescence
-
Tissue Processing: Brains were fixed, cryoprotected, and sectioned.
-
Staining: Brain sections were incubated with primary antibodies against the proteins of interest, followed by incubation with fluorescently labeled secondary antibodies.
-
Imaging: Stained sections were imaged using a confocal microscope.
-
Analysis: The intensity of the fluorescent signal was quantified using image analysis software.
Cell Culture and In Vitro Experiments
-
Cell Line: HT22 hippocampal neuronal cells were used.
-
Treatment: Cells were treated with conditioned media from activated microglial cells to mimic the neuroinflammatory environment.
-
This compound Application: this compound (20 µM) was added to the cell culture to assess its protective effects.
-
Analysis: D2R expression and its co-localization with p-Akt were evaluated using immunofluorescence.
Signaling Pathways and Experimental Workflow
This compound's Neuroprotective Signaling Pathway
The primary signaling pathway implicated in this compound's neuroprotective effects following TBI is the D2R/Akt/GSK3-β pathway. The activation of D2R by this compound initiates a cascade that leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inhibits GSK3-β. The inhibition of GSK3-β is associated with a reduction in the expression of the pro-inflammatory cytokine IL-1β, thereby attenuating the neuroinflammatory response.
Experimental Workflow
The following diagram illustrates the general workflow of the initial studies investigating this compound's effects on neuroinflammation after brain injury.
Conclusion and Future Directions
The initial studies on this compound provide compelling evidence for its neuroprotective role in the context of traumatic brain injury. By activating the dopamine D2 receptor and subsequently modulating the Akt/GSK3-β signaling pathway, this compound effectively reduces neuroinflammation, glial cell activation, and downstream neuronal damage. These findings highlight the therapeutic potential of targeting the dopaminergic system to mitigate the secondary injury cascade following TBI.
Future research should focus on:
-
Dose-response and therapeutic window studies: To determine the optimal dosage and timing for this compound administration post-TBI.
-
Long-term functional outcomes: To assess whether the observed reduction in neuroinflammation translates to long-term improvements in cognitive and motor function.
-
Clinical trials: To evaluate the safety and efficacy of this compound in human TBI patients.
-
Combination therapies: To investigate the potential synergistic effects of this compound with other neuroprotective agents.
References
- 1. This compound-Mediated Regulation of Dopamine D2 Receptors Inhibits Glial Cell-Induced Neuroinflammation in Cortex and Striatum after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tackling Neuroinflammation After Traumatic Brain Injury: Complement Inhibition as a Therapy for Secondary Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammatory reaction after traumatic brain injury: Therapeutic potential of targeting cell-cell communication by chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Quinpirole's Interaction with the Cannabinoid CB1 Receptor System: A Technical Guide
Introduction
Quinpirole is a selective agonist for the D2 and D3 dopamine receptors, with a higher affinity for the D3 receptor subtype. Its utility in research is primarily centered on probing the function of these dopaminergic systems. While the direct interaction of this compound with the cannabinoid CB1 receptor is not a widely documented phenomenon, the potential for crosstalk between the dopaminergic and endocannabinoid systems necessitates a thorough examination of any potential interactions. This guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's relationship with the CB1 receptor, focusing on potential indirect interactions and the methodologies required to investigate them.
Quantitative Data
There is a notable lack of peer-reviewed literature reporting direct binding affinity or functional modulation of the cannabinoid CB1 receptor by this compound. The tables below reflect this absence of data. For context, this compound's affinity for its primary targets, the dopamine D2 and D3 receptors, is provided.
Table 1: this compound Binding Affinity
| Compound | Receptor | K_i (nM) | Assay Type | Source |
| This compound | Cannabinoid CB1 | Not Reported | - | - |
| This compound | Dopamine D2 | 4.3 - 41.5 | Radioligand Binding | |
| This compound | Dopamine D3 | 0.4 - 3.8 | Radioligand Binding |
Table 2: this compound Functional Activity
| Compound | Receptor | EC_50 / IC_50 (nM) | Assay Type | Source |
| This compound | Cannabinoid CB1 | Not Reported | - | - |
| This compound | Dopamine D2 | 10 - 100 | GTPγS Binding | |
| This compound | Dopamine D3 | 1 - 10 | GTPγS Binding |
Experimental Protocols
To definitively assess the direct interaction of this compound with the CB1 receptor, the following standard experimental protocols would be employed.
Radioligand Binding Assay
This assay would determine if this compound can displace a known radiolabeled CB1 receptor ligand, which would indicate direct binding to the receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled CB1 receptor antagonist, such as [³H]SR141716A.
-
Non-specific binding control (e.g., a high concentration of a known CB1 agonist like WIN 55,212-2).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate the CB1 receptor-expressing membranes with a fixed concentration of [³H]SR141716A and varying concentrations of this compound.
-
Parallel incubations should be performed in the presence of a high concentration of WIN 55,212-2 to determine non-specific binding.
-
Incubate for a sufficient time to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ of this compound, which can then be converted to a K_i value.
-
GTPγS Binding Assay
This functional assay would determine if this compound can activate the G-protein coupled to the CB1 receptor.
-
Materials:
-
Cell membranes expressing the human CB1 receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
A known CB1 receptor agonist (e.g., CP 55,940) as a positive control.
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
-
Procedure:
-
Pre-incubate the membranes with varying concentrations of this compound (or the positive control).
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes at 30°C).
-
Terminate the reaction by filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Analyze the data to determine the EC₅₀ and the maximal stimulation (E_max) produced by this compound relative to the positive control.
-
Signaling Pathways and Potential Interactions
While direct interaction is not established, indirect interactions between the dopaminergic system activated by this compound and the cannabinoid system are plausible, potentially through receptor heteromerization or downstream signaling convergence.
Canonical this compound (D2 Receptor) Signaling
Caption: Canonical signaling pathway for the D2 dopamine receptor activated by this compound.
Canonical CB1 Receptor Signaling
Caption: Canonical signaling pathway for the cannabinoid CB1 receptor.
Hypothetical D2-CB1 Heteromer Interaction
The formation of heteromers between D2 and CB1 receptors is a potential mechanism for indirect interaction. In such a complex, the binding of this compound to the D2 receptor could allosterically modulate the binding or signaling of the CB1 receptor, and vice versa.
Caption: Hypothetical allosteric modulation within a D2-CB1 receptor heteromer.
Conclusion
Based on currently available scientific literature, there is no direct evidence to suggest that this compound acts as a ligand for the cannabinoid CB1 receptor. However, the extensive overlap and crosstalk between the dopaminergic and endocannabinoid systems, particularly the potential for D2-CB1 receptor heteromerization, present a plausible mechanism for indirect interaction. Future research, employing the methodologies outlined in this guide, is necessary to elucidate the nature and extent of any such relationship. For drug development professionals, while this compound itself may not be a direct modulator of the CB1 receptor, understanding the potential for indirect modulation through D2 receptor activation is crucial when developing compounds that target either of these systems.
Methodological & Application
Quinpirole hydrochloride solubility in water and DMSO for experiments
1. Introduction
Quinpirole hydrochloride is a potent and selective agonist for the D2 and D3 dopamine receptors, with a higher affinity for the D2 subtype (Ki values are approximately 4.8 nM for D2, ~24 nM for D3, and ~30 nM for D4 receptors)[1][2][3]. Due to its specific pharmacological profile, it is widely utilized in neuroscience research to investigate the roles of the D2-like receptor family in various physiological and pathological processes, including motor control, motivation, learning, and neuropsychiatric disorders like Parkinson's disease and schizophrenia[4]. These notes provide detailed information on its solubility and standardized protocols for its use in both in vitro and in vivo experimental settings.
2. Physicochemical Properties and Solubility
This compound hydrochloride is typically supplied as a white to off-white solid powder. Proper dissolution is critical for experimental reproducibility. The compound exhibits different solubility limits in aqueous solutions and organic solvents.
Data Presentation: Solubility of this compound Hydrochloride
The following table summarizes the solubility of this compound hydrochloride in water and Dimethyl Sulfoxide (DMSO). Data is compiled from various suppliers and should be used as a guide. It is always recommended to consult the batch-specific Certificate of Analysis.
| Solvent | Molar Mass ( g/mol ) | Max Concentration (mg/mL) | Max Concentration (mM) | Notes |
| Water | 255.79[1] | 7.3 - 45.0 | ~28.5 - 175.9 | Soluble up to 100 mM according to some suppliers. Sonication is recommended to aid dissolution. |
| DMSO | 255.79 | 6.39 - 25.0 | ~25 - 97.7 | Sonication may be required for complete dissolution at higher concentrations. |
| 0.1 N HCl | 255.79 | 23 | ~90 | |
| PBS | 255.79 | 100 | ~391 | Ultrasonic assistance may be needed. |
3. Experimental Protocols
Accurate preparation of this compound hydrochloride solutions is fundamental for obtaining reliable experimental results. Below are standard protocols for preparing stock and working solutions for in vitro and in vivo studies.
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol is suitable for experiments where an aqueous vehicle is required, such as direct in vivo administration via physiological saline.
-
Materials:
-
This compound hydrochloride powder (MW: 255.79 g/mol )
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Vortex mixer
-
Ultrasonic bath (sonicator)
-
Sterile microcentrifuge tubes or vials
-
0.22 µm syringe filter
-
-
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.56 mg of this compound hydrochloride (Mass = 10 mmol/L * 0.001 L * 255.79 g/mol ).
-
Dissolution: Add the weighed powder to a sterile vial. Add 1 mL of sterile water or PBS.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: If the powder is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
-
Sterilization (Optional but Recommended): For cell culture or sterile in vivo injections, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.
-
Protocol 2: Preparation of a 25 mM DMSO Stock Solution
This protocol is ideal for in vitro experiments where the compound is first dissolved in an organic solvent before further dilution in culture media.
-
Materials:
-
This compound hydrochloride powder (MW: 255.79 g/mol )
-
Anhydrous, sterile-grade DMSO
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate Mass: To prepare 1 mL of a 25 mM stock solution, weigh out 6.39 mg of this compound hydrochloride (Mass = 25 mmol/L * 0.001 L * 255.79 g/mol ).
-
Dissolution: Add the weighed powder to a sterile vial. Add 1 mL of sterile DMSO.
-
Mixing: Vortex thoroughly for 2-3 minutes until the solution is clear and homogenous. Gentle warming or brief sonication can be used if necessary.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C. Protect from moisture. The solution is stable for at least one month at -20°C and six months at -80°C.
Critical Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control group containing the same final concentration of DMSO must always be included.
-
Protocol 3: Example Application for In Vitro Studies
This protocol describes the use of this compound to treat cultured neuronal cells to study D2 receptor-mediated signaling.
-
Objective: To investigate the effect of this compound on the Akt/GSK3-β signaling pathway in HT22 neuronal cells.
-
Methodology:
-
Cell Seeding: Plate HT22 cells in appropriate culture plates and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare Working Solutions: Thaw a 25 mM DMSO stock aliquot of this compound. Prepare serial dilutions in sterile cell culture medium to achieve final treatment concentrations (e.g., 10 µM, 20 µM, and 40 µM). Remember to prepare a vehicle control using medium with the equivalent final DMSO concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) under standard culture conditions (37°C, 5% CO2).
-
Downstream Analysis: After incubation, lyse the cells to collect protein extracts for analysis by Western blot to detect changes in the phosphorylation status of Akt and GSK3-β.
-
Protocol 4: Example Application for In Vivo Studies
This protocol outlines the administration of this compound to rodents to study its effects on neuroinflammation or behavior.
-
Objective: To assess the neuroprotective effects of this compound in a mouse model of traumatic brain injury (TBI) or to evaluate its impact on locomotor activity.
-
Methodology:
-
Animal Model: Use adult male mice or rats as specified by the experimental design. Allow animals to acclimate for at least one week before the experiment.
-
Solution Preparation: Prepare a fresh solution of this compound hydrochloride in sterile distilled water or physiological saline at the desired concentration. For a dose of 1 mg/kg in a mouse weighing 25g with an injection volume of 100 µL, the required concentration is 0.25 mg/mL.
-
Administration: Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Doses in the literature vary, with low doses (~0.05 mg/kg) often used to study autoreceptor effects and higher doses (0.5 - 1.0 mg/kg) used to study postsynaptic receptor effects.
-
Vehicle Control: A control group of animals should be injected with the same volume of the vehicle (e.g., saline) following the same schedule.
-
Behavioral or Tissue Analysis:
-
For neuroinflammation studies: Administer the drug daily for a set period (e.g., 7 days) post-injury. At the end of the treatment period, sacrifice the animals and collect brain tissue for analysis (e.g., Western blot, immunohistochemistry).
-
For locomotor studies: Place the animal in an activity monitoring chamber immediately after a single injection and record activity for a defined period (e.g., 60-90 minutes).
-
-
4. Visualized Signaling Pathway and Workflow
To aid in experimental design, the following diagrams illustrate the primary signaling pathway activated by this compound and a general experimental workflow.
Caption: this compound-Activated D2 Receptor Signaling.
References
Application Notes and Protocols: A Rodent Model of Compulsive Checking Using Quinpirole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obsessive-compulsive disorder (OCD) is a debilitating neuropsychiatric condition characterized by intrusive thoughts (obsessions) and repetitive, ritualistic behaviors (compulsions). To facilitate the development of novel therapeutics, robust animal models that recapitulate key features of the disorder are essential. The administration of the dopamine D2/D3 receptor agonist, quinpirole, to rodents has emerged as a well-validated pharmacological model for inducing compulsive checking behavior, a hallmark symptom of OCD.[1][2][3] This document provides detailed application notes and protocols for establishing and characterizing this model.
The this compound model is predicated on the observation that chronic administration of this compound leads to a sensitized behavioral response, manifesting as an excessive and perseverative focus on specific locations or objects within an open field environment.[4][5] This behavior is distinct from generalized hyperlocomotion and meets several criteria for compulsivity, including the performance of ritual-like sets of behavioral acts and a persistent return to preferred locations. This model offers a valuable platform for investigating the neurobiological underpinnings of compulsive behavior and for screening potential anti-compulsive therapeutic agents.
Signaling Pathways Implicated in this compound-Induced Compulsive Checking
This compound primarily exerts its effects through the activation of dopamine D2 and D3 receptors. These G-protein coupled receptors are key components of the cortico-striato-thalamo-cortical (CSTC) circuits, which are heavily implicated in the pathophysiology of OCD. Chronic stimulation of these receptors by this compound is thought to induce neuroadaptations within these circuits, leading to the emergence of compulsive-like behaviors. The binding of this compound to D2/D3 receptors initiates a cascade of intracellular signaling events, ultimately modulating neuronal excitability and gene expression.
Experimental Protocols
Protocol 1: Induction of Compulsive Checking Behavior in an Open Field
This protocol is designed to induce and quantify compulsive checking behavior in rats following chronic this compound administration.
Materials:
-
This compound hydrochloride (dissolved in 0.9% saline)
-
0.9% saline (for control injections)
-
Male rats (e.g., Long-Evans or Wistar strains, 160-300g)
-
Large open field apparatus (e.g., 160 x 160 cm) divided into a grid (e.g., 5x5 locales)
-
Small, distinct objects (4-5) to be placed in specific locales within the open field.
-
Video tracking software for behavioral analysis.
Procedure:
-
Habituation: Acclimate the rats to the open field for 10-15 minutes for 2-3 days prior to the start of the experiment.
-
Drug Administration:
-
Divide the animals into two groups: this compound and Saline (control).
-
Administer this compound (0.2-0.5 mg/kg, subcutaneously) or saline to the respective groups. This is typically done twice a week for 5-8 weeks.
-
-
Behavioral Testing:
-
Immediately after each injection, place the rat in the center of the open field containing the objects.
-
Record the animal's behavior for a set duration (e.g., 55-120 minutes).
-
-
Data Analysis:
-
Utilize video tracking software to analyze the recorded sessions.
-
Key parameters to quantify include:
-
Frequency of visits to each locale/object.
-
Duration of time spent in each locale.
-
Latency to return to a preferred locale ("home base").
-
Number of locales visited before returning to the home base.
-
Total distance traveled.
-
-
Expected Outcomes: this compound-treated rats are expected to develop a persistent and excessive focus on one or two specific locales, designated as the "home base". Compared to saline-treated controls, they will exhibit a significantly higher number of visits to the home base, a shorter latency to return to it, and will visit fewer other locales during their excursions.
Protocol 2: Operant Observing Response Task (ORT) for Compulsive Checking
This protocol provides a more nuanced assessment of checking behavior by measuring an animal's willingness to expend effort to gain information under conditions of uncertainty.
Materials:
-
Operant chambers equipped with two levers (an "observing" lever and an "active" lever) and a food reward dispenser.
-
This compound hydrochloride and saline.
-
Male rats.
Procedure:
-
Training:
-
Train the rats on the ORT. In this task, pressing the "active" lever delivers a food reward, but the location of the active lever (left or right) is uncertain.
-
Pressing the "observing" lever provides a cue indicating the location of the active lever for a brief period.
-
-
Drug Administration:
-
Once the rats have reached a stable baseline of performance, administer this compound (e.g., 0.5 mg/kg) or saline according to a predetermined schedule (e.g., 10 treatments).
-
-
Behavioral Testing:
-
Following the drug administration period, test the rats in the ORT.
-
Manipulate the level of uncertainty to assess its impact on checking behavior (e.g., by varying the probability of the active lever's location).
-
-
Data Analysis:
-
Measure the number of presses on the observing lever (both functional presses that provide information and non-functional "extra" presses).
-
Assess the accuracy of responding on the active lever.
-
Expected Outcomes: Chronic this compound treatment is expected to selectively increase the number of presses on the observing lever, particularly the non-functional, "extra" presses, reflecting an increase in compulsive checking behavior.
Data Presentation
Table 1: Quantitative Behavioral Outcomes in the Open Field Test
| Behavioral Parameter | Saline Control Group | This compound-Treated Group |
| Frequency of Returns to Home Base | Low | High |
| Rate of Returning to Home Base | Normal | Higher than expected |
| Latency to Return to Home Base | Longer | Shorter |
| Number of Visits to Other Locales | High | Low |
| Total Locomotion | Normal | May be increased, but distinct from checking |
Table 2: Quantitative Outcomes in the Operant Observing Response Task
| Behavioral Parameter | Saline Control Group | This compound-Treated Group |
| Functional Observing Lever Presses | Baseline | Increased |
| Non-Functional "Extra" Observing Lever Presses | Low | Significantly Increased |
| Accuracy on Active Lever | High | Unaffected |
Visualization of Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Compulsive checking behavior of this compound-sensitized rats as an animal model of Obsessive-Compulsive Disorder(OCD): form and control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Validity of this compound Sensitization Rat Model of OCD: Linking Evidence from Animal and Clinical Studies [frontiersin.org]
- 4. This compound induces compulsive checking behavior in rats: a potential animal model of obsessive-compulsive disorder (OCD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Quinpirole Dose-Response Curve for Locomotor Activity in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-dependent effects of quinpirole, a selective dopamine D2/D3 receptor agonist, on locomotor activity in mice. Detailed protocols for conducting such studies are included, along with a summary of expected quantitative outcomes and a visualization of the underlying signaling pathway.
Introduction
This compound is widely used in preclinical research to study the role of D2/D3 receptors in various physiological and pathological processes, including motor control, motivation, and neuropsychiatric disorders.[1][2][3] Its effects on locomotor activity are complex and often exhibit a biphasic dose-response relationship, characterized by locomotor suppression at lower doses and hyperactivity at higher doses.[3][4] Understanding this dose-response curve is critical for designing and interpreting experiments involving this compound. The open-field test is a standard behavioral assay used to assess spontaneous locomotor activity and exploratory behavior in rodents.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on various locomotor activity parameters in mice, as reported in the literature. It is important to note that absolute values can vary depending on factors such as mouse strain, age, sex, and specific experimental conditions.
| This compound Dose (mg/kg, i.p.) | Time Post-Injection | Primary Locomotor Effect | Key Quantitative Findings |
| 0.05 | Not Specified | No significant motor alterations | Selected as the highest dose that did not induce motor alterations in one study. |
| 0.1 | 0-50 min | Decreased Locomotion | Significantly decreased distance traveled compared to vehicle. |
| 50-120 min | No significant difference | Locomotor activity similar to vehicle-treated mice. | |
| 0.5 | During dark phase | Increased Locomotion | Showed an increase in locomotor activity during the dark phase. |
| First 30 min | Decreased Locomotion | A significant decrease in locomotor activities was observed. | |
| Last 30 min | Increased/Fluctuated Locomotion | Locomotor activity increased or fluctuated. | |
| 1.0 | 0-50 min | Decreased Locomotion | Significantly decreased distance traveled compared to vehicle. |
| 50-80 min | Increased Locomotion | Significantly higher percentage of distance traveled compared to vehicle and lower dose. | |
| 60-80 min | Increased Rearing | Significantly increased number of rearing behaviors. | |
| 2.0, 3.0, 5.0 | 60 min | No significant changes | No significant changes in locomotor activity were observed at these higher doses in one study. |
| 5.0 | Days 1 & 2 (repeated dosing) | Decreased Locomotion | Decreased locomotor responses compared to saline-treated mice. |
| Day 3 onwards (repeated dosing) | Tolerance | No significant difference in locomotion compared to saline, indicating tolerance. |
Experimental Protocol: this compound Dose-Response in an Open-Field Test
This protocol outlines the steps for assessing the dose-dependent effects of this compound on locomotor activity in mice using an open-field arena.
1. Materials and Equipment:
-
Subjects: Adult male mice (e.g., C57BL/6J or ICR strain, 8-9 weeks old). Female mice can also be used, but estrous cycles should be monitored as they can influence locomotor activity.
-
This compound Hydrochloride: Dissolved in sterile 0.9% saline.
-
Vehicle Control: Sterile 0.9% saline.
-
Open-Field Arena: A square or circular arena (e.g., 42 x 42 x 42 cm or 50 x 50 cm) made of a non-porous material like PVC or Plexiglas.
-
Video Recording and Analysis System: A camera mounted above the arena and software for automated tracking of animal movement (e.g., Biobserve Viewer, Any-maze).
-
Disinfectant: 70% ethanol or a similar cleaning agent.
-
Syringes and Needles: For intraperitoneal (i.p.) injections.
-
Animal Scale: For accurate dosing.
2. Experimental Procedure:
-
Animal Acclimation:
-
House mice individually for at least one week before the experiment under controlled conditions (e.g., 12:12 h light/dark cycle, constant temperature and humidity).
-
On the testing day, bring the animals to the testing room and allow them to acclimate for 30-60 minutes before the start of the experiment.
-
-
Drug Preparation and Administration:
-
Prepare fresh solutions of this compound in saline on the day of the experiment. A range of doses should be selected based on the literature (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 mg/kg).
-
Weigh each mouse and calculate the injection volume.
-
Administer the assigned dose of this compound or vehicle via intraperitoneal (i.p.) injection.
-
-
Open-Field Testing:
-
Immediately after injection, gently place the mouse in the center of the open-field arena.
-
Begin video recording and tracking. The duration of the test session is typically 60-120 minutes to capture both the initial inhibitory and later excitatory effects of this compound.
-
The arena should be cleaned with a disinfectant between each animal to eliminate olfactory cues.
-
-
Data Collection and Analysis:
-
The tracking software will automatically record various parameters. Key measures for locomotor activity include:
-
Total Distance Traveled: The total distance the mouse moves during the session.
-
Horizontal Activity: Movement in the x-y plane.
-
Vertical Activity (Rearing): The number of times the mouse stands on its hind legs.
-
Time Spent in Center vs. Periphery: Can be used as a measure of anxiety-like behavior.
-
Stereotypic Behaviors: Repetitive, invariant behaviors such as sniffing, grooming, or head weaving. These may need to be scored manually or with specialized software modules.
-
-
Analyze the data in time bins (e.g., 5 or 10-minute intervals) to observe the temporal dynamics of this compound's effects.
-
Statistical analysis should be performed using appropriate methods, such as a one-way ANOVA or a repeated-measures ANOVA, followed by post-hoc tests to compare dose groups.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: D2 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for this compound Dose-Response Study.
Discussion and Interpretation
The biphasic effect of this compound on locomotor activity is thought to be mediated by its differential actions on presynaptic and postsynaptic D2 receptors. At low doses, this compound preferentially activates presynaptic D2 autoreceptors, which leads to a decrease in dopamine synthesis and release, resulting in locomotor suppression. At higher doses, this compound stimulates postsynaptic D2 receptors in brain regions such as the striatum, leading to increased locomotor activity.
The D2 receptor signaling cascade involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, D2 receptor activation can modulate other signaling pathways, including the Akt/GSK3β pathway, which has been implicated in the behavioral effects of this compound.
When designing a study, it is crucial to consider the time course of this compound's effects, as the initial inhibitory phase is typically followed by a period of hyperactivity. Therefore, a sufficiently long observation period is necessary to capture the full dose-response profile. The choice of mouse strain is also an important consideration, as different strains can exhibit varying sensitivities to dopaminergic agonists.
Conclusion
This application note provides a framework for investigating the dose-response relationship of this compound on locomotor activity in mice. By following the detailed protocol and considering the provided quantitative data and signaling information, researchers can effectively design and execute experiments to elucidate the role of D2/D3 receptors in motor control and related neurological functions.
References
- 1. Changes of Locomotor Activity by Dopamine D2, D3 Agonist this compound in Mice Using Home-cage Monitoring System [cpn.or.kr]
- 2. The D2-like Dopamine Receptor Agonist this compound Microinjected Into the Ventral Pallidum Dose-Dependently Inhibits the VTA and Induces Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moodandemotion.org [moodandemotion.org]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Assessing Quinpirole-Induced Hyperactivity Using the Open-Field Test
Audience: Researchers, scientists, and drug development professionals.
Introduction
The open-field test is a widely utilized behavioral assay to assess locomotor activity, exploration, and anxiety-like behavior in rodents.[1][2][3] When combined with pharmacological agents, it serves as a powerful tool to investigate the effects of psychoactive compounds on motor function. Quinpirole, a selective dopamine D2/D3 receptor agonist, is frequently used to induce hyperactivity in animal models, providing a platform to study the underlying neurobiology of conditions characterized by psychomotor agitation and to screen potential therapeutic agents.[1][4]
These application notes provide a detailed protocol for utilizing the open-field test to measure this compound-induced hyperactivity in rodents. The document outlines the experimental setup, procedures, data analysis, and interpretation, supported by quantitative data and visual diagrams to ensure clarity and reproducibility.
Rationale and Background
This compound's effects on locomotor activity are typically biphasic. At lower doses, it can initially suppress movement, an effect attributed to the stimulation of presynaptic D2 autoreceptors, which inhibits dopamine release. Following this initial phase, or at higher doses, this compound stimulates postsynaptic D2/D3 receptors, leading to a marked increase in locomotor activity, or hyperactivity. This characteristic response makes the open-field test an ideal method for quantifying the dose-dependent and time-course effects of this compound.
Key Concepts and Terminology
-
Open-Field Test: An experimental test used to assess spontaneous locomotor activity, exploration, and anxiety in rodents.
-
Locomotor Activity: The amount of movement an animal exhibits, often measured as distance traveled, speed, and time spent mobile.
-
Hyperactivity: A state of abnormally increased motor activity.
-
Thigmotaxis: The tendency of an animal to remain close to the walls of an open field, often interpreted as a sign of anxiety.
-
This compound: A selective agonist for the D2 and D3 dopamine receptors.
-
Biphasic Effect: A response characterized by two distinct phases, in this case, an initial hypoactivity followed by hyperactivity.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on locomotor activity in an open-field test, compiled from various studies.
Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Mice
| This compound Dose (mg/kg) | Route of Administration | Initial Phase (0-30 min) | Later Phase (30-60+ min) | Key Findings | Reference |
| 0.05 - 5 | Intraperitoneal | Decreased locomotor activity | Increased or fluctuating activity | A biphasic effect was observed, with initial suppression followed by hyperactivity. Optimal dosage for observing this effect was suggested to be 0.5-1 mg/kg. | |
| 0.1 | Not Specified | Suppressed locomotion | - | Lower doses primarily show a suppressive effect on movement. | |
| 0.5 - 10.0 | Not Specified | Locomotor suppression | Locomotor excitation | Higher doses produce a clear biphasic response with initial suppression followed by excitation. | |
| 1.0 | Intraperitoneal | Immobility (0-50 min) | Enhanced locomotion (50-120 min) | A clear temporal biphasic response was characterized, with an initial period of immobility followed by hyperactivity. |
Table 2: Temporal Effects of this compound (1 mg/kg, i.p.) on Behavior in Mice
| Time Post-Injection (min) | Predominant Behavior | Locomotor Activity | Stereotyped Behaviors | Reference |
| 0 - 50 | Immobility | Significantly Decreased | Absent | |
| 50 - 120 | Hyperactivity | Significantly Increased | Present (jumping, rearing) |
Experimental Protocols
This section provides a detailed methodology for conducting the open-field test to assess this compound-induced hyperactivity.
Materials and Equipment
-
Animals: Male mice (e.g., C57Bl/6J, ICR) or rats (e.g., Wistar, Sprague-Dawley), 8-10 weeks old.
-
Open-Field Arena: A square or circular arena with non-porous, uniformly colored walls and floor.
-
For mice: 40 x 40 x 30 cm to 50 x 50 x 30 cm.
-
For rats: 60 x 60 x 50 cm to 100 x 100 x 50 cm.
-
-
This compound Hydrochloride: Dissolved in sterile 0.9% saline.
-
Vehicle Control: Sterile 0.9% saline.
-
Video Recording and Analysis System: A camera mounted above the arena and software for automated tracking of animal movement (e.g., Any-maze, EthoVision).
-
Controlled Environment: A sound-attenuated room with consistent, diffuse lighting (e.g., 30-100 lux).
-
Cleaning Supplies: 70% ethanol or other suitable disinfectant to clean the arena between trials.
Experimental Procedure
-
Animal Acclimation:
-
House animals in a temperature and humidity-controlled facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 30-60 minutes before the start of the procedure.
-
-
Drug Preparation and Administration:
-
Prepare fresh solutions of this compound in saline on the day of the experiment.
-
Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection). The volume should be consistent across all animals (e.g., 10 ml/kg for mice).
-
-
Open-Field Testing:
-
Gently place the animal in the center or a designated corner of the open-field arena.
-
Immediately start the video recording and tracking software.
-
The duration of the test can vary, but a period of 60 to 120 minutes is recommended to capture the biphasic effects of this compound.
-
The experimenter should leave the room or remain hidden from the animal's view to avoid influencing its behavior.
-
-
Data Collection:
-
The tracking software will automatically record various parameters. Key parameters for assessing hyperactivity include:
-
Total Distance Traveled: The total distance the animal moves during the session.
-
Ambulatory Time: The amount of time the animal is in motion.
-
Resting Time: The amount of time the animal is immobile.
-
Mean Velocity: The average speed of the animal's movement.
-
Horizontal Activity: The number of horizontal beam breaks, if using an activity monitor.
-
Rearing Frequency: The number of times the animal stands on its hind legs.
-
Stereotypic Behaviors: The frequency and duration of repetitive, invariant behaviors such as sniffing, grooming, or jumping.
-
-
-
Post-Trial Procedure:
-
At the end of the trial, carefully remove the animal and return it to its home cage.
-
Thoroughly clean the arena with 70% ethanol and allow it to dry completely before introducing the next animal to eliminate olfactory cues.
-
Data Analysis
-
Temporal Binning: Divide the total session duration into time bins (e.g., 5 or 10-minute intervals) to analyze the time-course of this compound's effects.
-
Statistical Analysis:
-
Use appropriate statistical tests to compare the different treatment groups. A two-way ANOVA with treatment as a between-subjects factor and time as a within-subjects factor is often suitable for analyzing the time-course data.
-
Post-hoc tests (e.g., Bonferroni, Tukey) can be used to identify specific differences between groups at different time points.
-
For comparing overall effects, a one-way ANOVA or a t-test may be appropriate.
-
The Mann-Whitney U-test can be employed for non-parametric data.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound's dual action on presynaptic and postsynaptic D2/D3 receptors.
Experimental Workflow
Caption: Workflow for assessing this compound-induced hyperactivity in the open-field test.
Logical Relationship Diagram
Caption: Logical flow from this compound administration to biphasic behavioral outcomes.
References
- 1. moodandemotion.org [moodandemotion.org]
- 2. Frontiers | Open field test for the assessment of anxiety-like behavior in Gnathonemus petersii fish [frontiersin.org]
- 3. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 4. Hyperactivity induced by the dopamine D2/D3 receptor agonist this compound is attenuated by inhibitors of endocannabinoid degradation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Quinpirole dosage to avoid initial behavioral suppression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the D2/D3 dopamine receptor agonist, Quinpirole. The following information is intended to help optimize experimental design and avoid common pitfalls, such as initial behavioral suppression.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in locomotor activity immediately following this compound administration. Is this a typical response?
A1: Yes, an initial suppression of locomotor activity is a well-documented, dose-dependent effect of this compound. This is often followed by a period of hyperactivity. This biphasic effect is thought to be due to this compound's high affinity for presynaptic D2 autoreceptors, which, when activated, inhibit dopamine synthesis and release, leading to reduced motor output. At later time points, postsynaptic D2 receptor activation is believed to predominate, resulting in increased locomotor activity.[1][2][3]
Q2: How can we minimize or avoid the initial behavioral suppression caused by this compound?
A2: Completely avoiding the initial suppression can be challenging due to this compound's mechanism of action. However, you can modulate its intensity and duration by carefully selecting the dose and considering the administration route.
-
Dosage Adjustment: Lower doses of this compound are less likely to cause profound initial suppression. Studies have shown that as the dosage increases, the initial inhibition becomes stronger.[1][2] Experimenting with a dose-response curve is crucial to find the optimal concentration for your specific experimental goals.
-
Administration Route: The method of administration can influence the onset and intensity of the effects. Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common, and the choice may depend on the desired pharmacokinetic profile.
-
Acclimatization and Habituation: Ensure that animals are properly habituated to the testing environment and injection procedures to minimize stress-induced behavioral alterations that could confound the effects of the drug.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective agonist for D2-like dopamine receptors, with a high affinity for both D2 and D3 subtypes. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, can initiate several intracellular signaling cascades. One of the key pathways involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Another important pathway regulated by D2 receptor activation is the Akt/GSK3-β signaling cascade.
Q4: Are there specific experimental conditions that can influence the behavioral effects of this compound?
A4: Yes, several factors can impact the observed behavioral outcomes:
-
Animal Species and Strain: Different rodent species and strains can exhibit varying sensitivities to this compound.
-
Age and Gender: The age and gender of the animals can influence locomotor responses to this compound.
-
Circadian Rhythm: The time of day of administration can affect locomotor activity, as dopamine levels fluctuate with the light-dark cycle.
Troubleshooting Guides
Problem: High variability in behavioral responses between subjects.
-
Possible Cause: Inconsistent drug administration, lack of proper habituation, or inherent biological variability.
-
Solution:
-
Ensure precise and consistent dosing and administration techniques for all animals.
-
Implement a thorough habituation protocol to the testing apparatus and injection procedure before the experiment begins.
-
Increase the sample size to improve statistical power and account for individual differences.
-
Consider using animals of the same age, gender, and from a single supplier to reduce genetic variability.
-
Problem: No hyperlocomotor effect is observed after the initial suppression.
-
Possible Cause: The dose of this compound may be too low, or the observation period is too short.
-
Solution:
-
Consult the literature for dose-response studies in your specific animal model and adjust the dose accordingly. A higher dose may be required to elicit the hyperlocomotor phase.
-
Extend the duration of the behavioral observation. The onset of hyperactivity can be delayed, sometimes occurring 30-60 minutes post-injection.
-
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Rodents
| Species/Strain | Route of Administration | This compound Dose | Initial Effect (First 30-60 min) | Later Effect (>60 min) | Reference |
| ICR Mice | Intraperitoneal (i.p.) | 0.05 mg/kg | No significant change | Not reported | |
| ICR Mice | Intraperitoneal (i.p.) | 0.5 mg/kg | Significant decrease | Increase | |
| ICR Mice | Intraperitoneal (i.p.) | 1 mg/kg | Significant decrease | Rapid and further increase | |
| Long-Evans Rats | Subcutaneous (s.c.) | 0.03 mg/kg | Decrease | Not reported | |
| Long-Evans Rats | Subcutaneous (s.c.) | 0.125 mg/kg | Decrease | Increase | |
| Long-Evans Rats | Subcutaneous (s.c.) | 0.5 mg/kg | Decrease | Marked hyperactivity | |
| Sprague-Dawley Rats | Subcutaneous (s.c.) | 0.02 mg/kg | Age-dependent effects | Age-dependent effects | |
| Sprague-Dawley Rats | Subcutaneous (s.c.) | 0.2 mg/kg | Biphasic (suppression then activation) | Biphasic (suppression then activation) | |
| Sprague-Dawley Rats | Subcutaneous (s.c.) | 2.0 mg/kg | Biphasic (suppression then activation) | Biphasic (suppression then activation) | |
| Male Rats | Intra-Ventral Pallidum | 0.1 µg | No significant change | Increased population activity (delayed) | |
| Male Rats | Intra-Ventral Pallidum | 1.0 µg | No significant change | Increased locomotor activity (delayed) | |
| Male Rats | Intra-Ventral Pallidum | 5.0 µg | Significant decrease (first 10 min) | Not reported |
Experimental Protocols
Key Experiment: Open Field Test to Assess Locomotor Activity
This protocol is a generalized procedure based on common practices in the cited literature.
-
Animals: Male ICR mice (8-9 weeks old, 31-38g). House individually with a 12:12 light-dark cycle and ad libitum access to food and water.
-
Apparatus: An open field arena (e.g., 50 cm x 50 cm x 50 cm) made of a non-reflective material. The floor can be divided into equal squares with lines to aid in manual scoring, or an automated tracking system can be used.
-
Habituation: Handle the mice for several days before the experiment. On the day of the experiment, allow the mice to habituate to the testing room for at least 60 minutes before the test begins.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentrations (e.g., 0.05, 0.5, 1 mg/kg). Prepare a vehicle control group with saline only.
-
Procedure:
-
Administer the prepared this compound solution or saline via intraperitoneal (i.p.) injection.
-
Immediately place the mouse in a corner of the open field arena.
-
Record the locomotor activity for a total of 60 minutes. Key parameters to measure include distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
-
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute or 10-minute intervals) to observe the biphasic effect of this compound. Compare the locomotor activity between the different dose groups and the saline control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualizations
Caption: Signaling pathway of this compound via the Dopamine D2 receptor.
Caption: General experimental workflow for assessing this compound's behavioral effects.
Caption: Logical relationship of this compound's biphasic behavioral effects.
References
Technical Support Center: Achieving Consistent Quinpirole Behavioral Sensitization
Welcome to the technical support center for researchers utilizing Quinpirole to induce behavioral sensitization. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help you achieve consistent and reproducible results in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound sensitization studies.
| Problem | Potential Cause | Recommended Solution |
| High variability in locomotor response between subjects. | Genetic Background: Different rodent strains can exhibit varied sensitivity to dopamine agonists. | Ensure all subjects are from the same inbred strain and supplier. Report the specific strain used in your methodology. |
| Sex Differences: Female rats may display a greater locomotor response to this compound than males.[1] | Segregate data by sex or use only one sex for the experiment. If both are used, ensure equal numbers in each experimental group. | |
| Environmental Factors: Differences in housing, handling, or testing environment can introduce variability. | Standardize housing conditions (e.g., cage size, enrichment), handling procedures, and the time of day for injections and testing. Acclimatize animals to the testing chambers before the experiment begins. | |
| Lack of sensitization development over time. | Insufficient Dose: The dose of this compound may be too low to induce a robust sensitized response. | A commonly used and effective dose is 0.5 mg/kg.[1][2][3] However, a dose-response study may be necessary to determine the optimal dose for your specific strain and experimental conditions. |
| Inappropriate Administration Schedule: The frequency and duration of this compound administration are critical for sensitization development. | A typical regimen involves twice-weekly injections for a period of 5 to 10 injections.[1] Sensitization can plateau after around ten injections. | |
| Washout Period: The timing of the challenge dose after the induction phase can affect the expression of sensitization. | While this compound locomotor sensitization does not appear to be significantly influenced by a 2-week abstinence period, it is crucial to maintain a consistent withdrawal period between the last induction injection and the challenge test for all subjects. | |
| Initial suppression of locomotor activity followed by hyperactivity. | Biphasic Effect of this compound: This is a characteristic pattern of this compound's effect on locomotor activity. | This is an expected pharmacological effect and not necessarily an issue. Ensure your data collection window is long enough (e.g., 90-120 minutes) to capture both phases of the response. |
| Development of stereotyped behaviors (e.g., mouthing) instead of locomotor sensitization. | Dose and Administration Regimen: High doses of this compound can favor the development of stereotypy over locomotion. | If locomotor activity is the desired outcome, use a lower dose (e.g., 0.5 mg/kg). Higher doses (e.g., 8 mg/kg) are more likely to induce mouthing behavior. |
Frequently Asked Questions (FAQs)
Q1: What is a standard, reliable protocol for inducing locomotor sensitization with this compound in rats?
A1: A widely used and effective protocol involves administering 0.5 mg/kg of this compound subcutaneously (s.c.) twice a week for a total of eight to ten injections. Following a withdrawal period of at least 3 days, a challenge dose of this compound (e.g., 0.5 mg/kg, s.c.) is administered to assess the sensitized locomotor response.
Q2: How long should the washout period be before the this compound challenge?
A2: Studies have shown that this compound-induced locomotor sensitization is stable and can be observed after withdrawal periods ranging from 3 to 15 days. For consistency, it is recommended to use a standardized washout period for all experimental groups.
Q3: Does the route of administration matter?
A3: Yes, the route of administration can influence the pharmacokinetic profile of the drug and subsequent behavioral effects. Subcutaneous (s.c.) and intraperitoneal (i.p.) injections are common and effective. Consistency in the route of administration throughout the experiment is critical.
Q4: Can prior experience with other substances affect this compound sensitization?
A4: Yes. For example, prior exposure to highly palatable foods like sucrose has been shown to enhance this compound-induced behavioral sensitization. It is important to consider and control for the animals' history of exposure to other rewarding substances.
Q5: What are the expected neurobiological changes following this compound sensitization?
A5: Repeated this compound administration leads to neuroadaptations in the dopamine system. This includes an upregulation of D2-like receptors in the nucleus accumbens. Interestingly, sensitization is not necessarily associated with increased dopamine overflow in the nucleus accumbens, suggesting that postsynaptic adaptations are key.
Experimental Protocols
Standard Locomotor Sensitization Protocol
This protocol is designed to induce a robust and consistent locomotor sensitization response to this compound in rats.
| Parameter | Specification |
| Subjects | Male Long-Evans or Sprague-Dawley rats (200-250g at the start of the experiment). |
| Housing | Individual or group housing with a 12-hour light/dark cycle and ad libitum access to food and water. |
| Habituation | Handle animals daily for at least 5 days prior to the start of the experiment. Allow animals to habituate to the locomotor activity chambers for 30-60 minutes for 2-3 days before the first injection. |
| Drug Preparation | Dissolve this compound hydrochloride in 0.9% saline. |
| Induction Phase | Administer this compound (0.5 mg/kg, s.c.) or saline twice weekly (e.g., Monday and Thursday) for 4-5 weeks (total of 8-10 injections). |
| Withdrawal Period | 3-15 days following the last injection of the induction phase. |
| Challenge Phase | Administer a challenge dose of this compound (0.5 mg/kg, s.c.) to all animals. |
| Behavioral Testing | Immediately after each injection during the induction and challenge phases, place the animal in an automated locomotor activity chamber (e.g., 40 x 40 x 35 cm) and record activity for at least 90 minutes. |
| Data Analysis | The primary dependent variable is the total distance traveled (in cm). Compare the locomotor response to the first injection with the response to the challenge injection. A significantly greater response to the challenge dose in the this compound-treated group compared to the saline group indicates sensitization. |
Visualizations
Experimental Workflow for this compound Sensitization
Caption: Workflow for a typical this compound behavioral sensitization experiment.
Signaling Pathway in this compound Sensitization
Caption: Key signaling events in this compound-induced behavioral sensitization.
References
- 1. Locomotor sensitization to this compound in rats: effects of drug abstinence and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.tau.ac.il [cris.tau.ac.il]
- 3. This compound-induced behavioral sensitization is enhanced by prior scheduled exposure to sucrose: A multi-variable examination of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Quinpirole-Induced Stereotyped Behaviors
Welcome to the technical support center for researchers utilizing quinpirole in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly when the expected stereotyped behaviors are not observed.
Frequently Asked Questions (FAQs)
Q1: What are the typical stereotyped behaviors induced by this compound?
This compound, a dopamine D2/D3 receptor agonist, typically induces a range of stereotyped behaviors in rodents. The manifestation of these behaviors is dose-dependent. At lower doses, locomotor hyperactivity is more common. As the dose increases, more focused stereotypies emerge, which can include:
-
Sniffing: Repetitive sniffing of the cage floor or air.
-
Rearing: Frequent standing on hind legs.
-
Grooming: Repetitive grooming movements that are often out of context.
-
Oral stereotypies: Licking, gnawing, or biting of cage materials.[1]
-
Perseveration of routes: Repeatedly traveling along the same paths in an open field.[2]
It is important to note that at higher doses, a biphasic response can be observed, with an initial phase of immobility or hypoactivity followed by hyperactivity and stereotypy.[3][4]
Q2: At what dose should I expect to see stereotyped behaviors?
The dose of this compound required to induce stereotypy can vary significantly based on the animal model, species, strain, and age. The following table summarizes effective doses from various studies.
| Animal Model | Route of Administration | Effective Dose Range for Stereotypy | Reference |
| Mice | Subcutaneous (s.c.) | 1 mg/kg | [3] |
| Rats | Intraperitoneal (i.p.) | 0.5 mg/kg - 2 mg/kg | |
| Dopamine-deficient mice | Intraperitoneal (i.p.) | 1 mg/kg (did not induce stereotypy) |
Note: It is crucial to perform a dose-response study in your specific experimental setup to determine the optimal dose for inducing the desired stereotyped behaviors.
Q3: Why am I not observing the expected stereotyped behaviors after this compound administration?
Several factors could contribute to the lack of expected stereotyped behaviors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Troubleshooting Guide: Absence of Expected Stereotyped Behaviors
This guide will walk you through potential reasons for not observing this compound-induced stereotypies and provide actionable solutions.
Step 1: Verify Experimental Protocol and Compound Integrity
Problem: The most fundamental step is to ensure the accuracy of your experimental procedures and the quality of your this compound.
| Potential Issue | Troubleshooting Action |
| Incorrect Dosage | Double-check your calculations for drug dilution and injection volume. Ensure the final dose administered is within the effective range for your animal model (see FAQ 2). |
| Compound Degradation | Verify the expiration date of your this compound stock. Ensure it has been stored correctly (typically protected from light and at the recommended temperature). If in doubt, use a fresh batch of the compound. |
| Route of Administration | Confirm that the route of administration (e.g., intraperitoneal, subcutaneous) is appropriate and has been performed correctly. Improper administration can lead to variable absorption and bioavailability. |
Step 2: Consider the Animal Model and Biological Factors
Problem: The physiological state and characteristics of your animals can significantly influence their response to this compound.
| Potential Issue | Troubleshooting Action |
| Age of Animals | Adolescent animals may exhibit greater locomotor and stereotypic responses to this compound compared to adults. Be consistent with the age of animals used in your experiments. |
| Species and Strain Differences | Different species and strains of rodents can have varying sensitivities to dopamine agonists. Review the literature for studies using your specific animal model to establish expected outcomes. |
| Habituation | Repeated exposure to the testing environment can lead to habituation, potentially masking the effects of this compound. Ensure that animals are properly habituated to the testing arena before the experiment, but also be aware that prolonged or repeated testing can diminish behavioral responses. |
| Chronic vs. Acute Dosing | Continuous or chronic administration of this compound can lead to a downregulation of D2 receptors, resulting in a decrease or complete absence of stereotyped behavior over time. If you are conducting a chronic study, the absence of stereotypy after the initial doses may be an expected outcome. |
Step 3: Evaluate Receptor Dynamics and Neurotransmitter Interactions
Problem: The behavioral effects of this compound are mediated by a complex interplay of dopamine receptor subtypes and other neurotransmitter systems.
| Potential Issue | Troubleshooting Action |
| D1 Receptor Co-activation | While this compound is a D2/D3 agonist, the expression of intense stereotyped behaviors often requires the concurrent stimulation of D1 receptors. The endogenous dopamine levels in your animals might not be sufficient to provide the necessary D1 receptor tone. Consider co-administration with a D1 agonist, but be aware this will change the pharmacological profile of the response. |
| Dopamine-Deficient Models | In dopamine-deficient animal models, this compound alone may not be sufficient to induce stereotypy. In such models, D1 receptor activation appears to be critical for the induction of these behaviors. |
| Interaction with other Neurotransmitter Systems | The endocannabinoid system can modulate the behavioral effects of this compound. Factors influencing this system could indirectly affect the observed behaviors. |
Experimental Protocols
Assessment of Stereotyped Behavior
Objective: To quantify the intensity and frequency of stereotyped behaviors induced by this compound.
Materials:
-
Observation cages (e.g., clear polycarbonate)
-
Video recording equipment
-
Behavioral scoring software (optional)
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline, DMSO/Tween 80/saline mixture)
Procedure:
-
Habituate the animals to the observation cages for a predetermined period (e.g., 30-60 minutes) for at least 3 days prior to the experiment.
-
On the day of the experiment, administer the appropriate dose of this compound or vehicle via the chosen route of administration.
-
Immediately place the animal in the observation cage.
-
Record the animal's behavior for a specified duration (e.g., 60-120 minutes).
-
Score the recorded videos for the presence, frequency, and duration of specific stereotyped behaviors. A rating scale can be used to quantify the intensity of the stereotypies.
Example Stereotypy Rating Scale:
-
0: Asleep or stationary
-
1: Active, but no stereotyped behavior
-
2: Increased locomotion
-
3: Discontinuous sniffing, rearing
-
4: Continuous sniffing, rearing, some oral movements
-
5: Continuous, intense sniffing, gnawing, or licking
Visualizing Key Pathways and Workflows
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via the D2 receptor.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting the absence of this compound-induced stereotypy.
References
- 1. The role of D1 and D2 dopamine receptors in oral stereotypy induced by dopaminergic stimulation of the ventrolateral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D2-agonist this compound induces perseveration of routes and hyperactivity but no perseveration of movements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Hyperactivity induced by the dopamine D2/D3 receptor agonist this compound is attenuated by inhibitors of endocannabinoid degradation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quinpirole Administration for Circadian Rhythm Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal timing of Quinpirole administration for circadian rhythm studies. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the circadian system?
This compound is a selective dopamine D2/D3 receptor agonist. The dopaminergic system plays a significant role in regulating circadian rhythms, and by activating D2/D3 receptors, this compound can modulate the expression of core clock genes and influence circadian behaviors, such as locomotor activity.[1][2][3] Its effects are highly dependent on the time of administration, aligning with the natural diurnal rhythms of dopamine receptor expression and sensitivity.[2]
Q2: What is the optimal time to administer this compound to study its effects on locomotor activity in nocturnal rodents (e.g., mice, rats)?
For nocturnal rodents, administering this compound at the beginning of the dark phase (their active period) typically results in an increase in locomotor activity.[4] Conversely, administration during the light phase (their resting period) has been shown to decrease locomotor activity. Therefore, the optimal timing depends on the specific research question. To study the stimulatory effects on activity, administration at the onset of the dark phase is recommended.
Q3: How does the timing of this compound administration affect clock gene expression?
The timing of this compound administration significantly impacts the expression of clock genes in the brain, such as mPer1. Systemic administration of this compound can induce shifts in the rhythm of clock gene expression. For example, in mice, repeated daytime administration of this compound has been shown to decrease mPER1 protein levels in the striatum, while nighttime administration led to an increase, indicating a phase shift in the molecular clockwork. Therefore, to study this compound's influence on the molecular clock, administration should be timed relative to the known peak and trough of the target clock gene's expression.
Q4: What is the recommended dosage of this compound for circadian studies?
A commonly used and effective dose of this compound for studying its effects on locomotor activity in mice is 0.5 mg/kg, administered intraperitoneally (i.p.). However, the dose can be adjusted depending on the specific research question and animal model. It's important to note that this compound can have biphasic effects, with low doses sometimes causing hypoactivity, presumed to be mediated by presynaptic autoreceptors.
Q5: What is the pharmacokinetic profile of this compound and how should it influence experimental design?
This compound has a relatively short half-life, estimated to be around 1.8 hours in mice. This is a critical consideration for experimental design. For acute studies, the effects on behavior or gene expression should be assessed within a few hours of administration. For studies investigating long-term or chronic effects, a repeated administration paradigm is necessary. The short half-life also means that a single injection during the dark phase might not sustain its effects throughout the entire active period, and any observed changes in the subsequent light phase could be a result of a "dampening effect" rather than a direct pharmacological action.
Q6: Does this compound affect melatonin or cortisol rhythms?
Direct evidence on the effect of this compound on the endogenous circadian rhythms of melatonin and cortisol in mammals is limited.
-
Melatonin: Some research in avian retina suggests that dopamine receptor activation, including by this compound, can suppress the activity of an enzyme crucial for melatonin synthesis. Another study in mice found that this compound can enhance melatonin-augmented, pentobarbital-induced sleep, but this does not directly inform on its effect on the natural melatonin rhythm.
-
Cortisol: There is currently no direct evidence from the provided search results detailing the impact of this compound administration on circadian cortisol rhythms.
Given the interplay between dopamine and these key hormonal outputs of the circadian system, this is an area that warrants further investigation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No significant change in 24-hour locomotor activity after this compound administration. | The effects of this compound are phase-dependent. An increase in dark phase activity might be offset by a decrease in light phase activity. | Analyze locomotor activity data separately for the dark and light phases. Do not rely solely on the 24-hour total. |
| Observed hypoactivity instead of hyperactivity after dark phase administration. | This compound can have biphasic effects. Low doses may preferentially activate presynaptic D2 autoreceptors, leading to reduced dopamine release and hypoactivity. The initial response to even a hyperactive dose can be a brief period of hypoactivity. | Consider a dose-response study to determine the optimal dose for hyperactivity in your specific animal strain and conditions. Analyze the time-course of the locomotor response immediately following injection. |
| Inconsistent results between animals. | Individual differences in baseline circadian rhythms or stress levels can influence the response to this compound. | Ensure a stable and consistent environment for the animals, including a strict light-dark cycle, for at least one week before the experiment. Handle animals consistently to minimize stress. |
| Difficulty in observing effects on clock gene expression. | The timing of tissue collection is critical. The effect of this compound on clock genes is time-dependent and may involve a phase shift. | Time the administration and tissue collection relative to the known peak and trough of the target gene's expression in the specific brain region of interest. A time-course experiment with multiple collection points is highly recommended. |
Data Presentation
Table 1: Summary of this compound's Time-Dependent Effects on Locomotor Activity in Nocturnal Rodents
| Administration Time | Primary Effect on Locomotor Activity | Supporting Evidence |
| Beginning of Dark Phase (Active Period) | Increased Activity | Studies consistently show that this compound (e.g., 0.5 mg/kg i.p.) administered at the onset of the dark phase significantly increases locomotor activity during this period. |
| During Light Phase (Rest Period) | Decreased Activity | Administration during the light phase has been demonstrated to lead to a significant reduction in locomotor activity. |
Experimental Protocols
Key Experiment: Assessing the Effect of this compound on Circadian Locomotor Activity
This protocol is synthesized from methodologies described in cited research.
1. Animal Housing and Acclimation:
-
House male ICR mice (or other appropriate strain) individually in home cages equipped with infrared motion detectors.
-
Maintain a strict 12:12 hour light-dark cycle with controlled temperature (20-25°C) and humidity (40-60%).
-
Provide ad libitum access to food and water.
-
Allow for a one-week acclimation period to the new environment before starting the experiment.
2. Baseline Activity Recording:
-
Record baseline locomotor activity for at least 2-3 consecutive days to establish a stable circadian rhythm for each animal.
3. This compound Administration:
-
Prepare this compound hydrochloride in a sterile saline solution.
-
At the beginning of the dark phase (e.g., 5:00 PM), administer this compound at a dose of 0.5 mg/kg via intraperitoneal (i.p.) injection.
-
A control group should receive a vehicle (saline) injection of the same volume.
4. Post-Injection Activity Monitoring:
-
Immediately return the animals to their home cages after injection.
-
Continuously record locomotor activity for at least 3 days post-injection.
5. Data Analysis:
-
Bin the locomotor activity data into appropriate intervals (e.g., 10-minute bins).
-
Calculate the total activity for the 12-hour dark phase and the 12-hour light phase for each day (baseline and post-injection).
-
Compare the dark phase and light phase activity levels before and after this compound administration using appropriate statistical tests (e.g., paired t-test, Wilcoxon signed-rank test, or repeated measures ANOVA).
Mandatory Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of this compound's action on the molecular clock.
Experimental Workflow
Caption: Experimental workflow for a this compound circadian locomotor activity study.
Logical Relationship
Caption: Logical relationship between this compound administration time and locomotor effect.
References
- 1. Dopamine receptor-mediated regulation of neuronal “clock” gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diurnal rhythms in this compound-induced locomotor behaviors and striatal D2/D3 receptor levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endogenous Dopamine Regulates the Rhythm of Expression of the Clock Protein PER2 in the Rat Dorsal Striatum via Daily Activation of D2 Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultradian Rest-activity Rhythms Induced by this compound in Mice Using Wavelet Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Quinpirole's Inverted U-Shaped Dose-Response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to interpret the inverted U-shaped dose-response curve observed with Quinpirole, a selective D2/D3 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is an inverted U-shaped dose-response curve?
An inverted U-shaped dose-response curve, also known as a biphasic response, is a non-monotonic relationship where the effect of a drug increases with dose up to a certain point (the peak of the "U") and then decreases as the dose is further increased. For this compound, this often manifests as an inhibitory or low-level effect at low doses, a peak stimulatory effect at intermediate doses, and a reduced effect or even inhibition at high doses.[1][2][3][4][5]
Q2: Why does this compound exhibit an inverted U-shaped dose-response?
The primary hypothesis for this compound's inverted U-shaped dose-response curve lies in its differential effects on presynaptic and postsynaptic dopamine D2/D3 receptors.
-
Low Doses: At lower concentrations, this compound preferentially activates presynaptic D2 autoreceptors. These autoreceptors act as a negative feedback mechanism, inhibiting the synthesis and release of dopamine from the presynaptic neuron. This reduction in overall dopamine transmission can lead to inhibitory effects, such as decreased locomotor activity.
-
High Doses: As the concentration of this compound increases, it begins to saturate the presynaptic autoreceptors and significantly activates postsynaptic D2/D3 receptors. The stimulation of these postsynaptic receptors mediates the classic stimulatory effects of dopamine agonists, such as increased locomotor activity. The postsynaptic effect eventually overrides the presynaptic inhibition, leading to the rising phase of the inverted U-shaped curve. At very high doses, other mechanisms, such as receptor desensitization or activation of other signaling pathways, may contribute to a decline in the response.
Q3: What are the key dopamine receptors involved in this compound's action?
This compound is a selective agonist for D2-like dopamine receptors, which include the D2, D3, and D4 subtypes. Its effects are primarily mediated through D2 and D3 receptors. The differential affinity of this compound for presynaptic versus postsynaptic receptors, and for D2 versus D3 receptors, contributes to its complex dose-response profile.
Troubleshooting Guide
Q1: My low dose of this compound is not producing the expected inhibitory effect. What could be the reason?
Several factors could contribute to this:
-
Dose Selection: The "low dose" range can vary between species, strains, and even individual animals. You may need to perform a dose-response curve to determine the optimal inhibitory dose for your specific experimental conditions.
-
Baseline Activity: If the baseline locomotor activity of your animals is already very low, it may be difficult to observe a further decrease.
-
Habituation: Ensure that animals are properly habituated to the testing environment to establish a stable baseline.
Q2: I am observing high variability in the response to the same dose of this compound across my subjects. How can I reduce this?
-
Animal Factors: Age, sex, and genetic background of the animals can influence their response to dopaminergic drugs. Ensure you are using a homogenous population.
-
Environmental Conditions: The testing environment (e.g., novel vs. familiar) can impact the behavioral effects of this compound. Standardize your experimental conditions as much as possible.
-
Injection Procedure: Ensure consistent administration of the drug (e.g., route, volume, and timing).
Q3: The stimulatory effect of this compound seems to decrease at the highest dose I am using. Is this expected?
Yes, a decrease in the stimulatory effect at very high doses is characteristic of the inverted U-shaped curve. This could be due to several factors, including:
-
Receptor Desensitization: Prolonged or intense stimulation of D2/D3 receptors can lead to their desensitization and internalization, reducing the overall response.
-
Off-Target Effects: At very high concentrations, drugs can sometimes interact with other receptors or cellular targets, leading to unexpected effects.
-
Behavioral Interference: High doses of this compound can induce stereotyped behaviors (e.g., repetitive, non-goal-directed movements) that may interfere with the measurement of other behaviors like locomotion.
Experimental Protocols
Protocol 1: Locomotor Activity Dose-Response in Rodents
This protocol outlines a typical experiment to characterize the dose-response effects of this compound on locomotor activity in mice or rats.
1. Animals:
- Use adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) of a specific age and weight range.
- House animals individually for at least one week before the experiment to acclimatize them to the housing conditions.
- Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.
2. Drug Preparation:
- Dissolve this compound hydrochloride in sterile 0.9% saline.
- Prepare a stock solution and make serial dilutions to achieve the desired doses (e.g., 0, 0.05, 0.1, 0.5, 1, 2 mg/kg). The vehicle (0.9% saline) will serve as the control.
3. Experimental Procedure:
- Habituate the animals to the testing apparatus (e.g., open field arena) for a set period (e.g., 30-60 minutes) for 2-3 days prior to the test day.
- On the test day, administer the assigned dose of this compound or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
- Immediately place the animal in the open field arena.
- Record locomotor activity using an automated tracking system for a specified duration (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
4. Data Analysis:
- Analyze the data in time bins (e.g., 5 or 10-minute intervals) to observe the time course of the drug's effect.
- Compare the total activity across different dose groups using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).
- Plot the dose-response curve with the dose on the x-axis and the locomotor activity measure on the y-axis.
Quantitative Data Summary
| Dose of this compound | Animal Model | Effect on Locomotor Activity | Reference |
| 0.03 mg/kg | Rat | Decreased locomotion | |
| 0.1 mg/kg | Rat | Suppressed locomotion | |
| 0.5 mg/kg | Mouse | Initial suppression followed by activation | |
| 0.5 - 8 mg/kg | Rat | Increased locomotion | |
| 1.0 mg/kg | Mouse | Initial suppression followed by activation | |
| 5.0 µg (intra-VP) | Rat | Decreased VTA DA neuron activity, place aversion, and acute locomotor reduction | |
| 0.1 and 1.0 µg (intra-VP) | Rat | Increased VTA DA population activity |
Visualizations
Signaling Pathways
Caption: Differential effects of low and high doses of this compound on pre- and postsynaptic D2 receptors.
Experimental Workflow
Caption: Workflow for a this compound dose-response study on locomotor activity.
Logical Relationship of the Inverted U-Shaped Curve
Caption: The logic behind this compound's biphasic dose-response.
References
- 1. The D2-like Dopamine Receptor Agonist this compound Microinjected Into the Ventral Pallidum Dose-Dependently Inhibits the VTA and Induces Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biphasic effect of D-2 agonist this compound on locomotion and movements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The D2-like Dopamine Receptor Agonist this compound Microinjected Into the Ventral Pallidum Dose-Dependently Inhibits the VTA and Induces Place Aversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-Dependent Inverted U-Shaped Effect of Dopamine (D2-Like) Receptor Activation on Focal and Nonfocal Plasticity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-dependent inverted U-shaped effect of dopamine (D2-like) receptor activation on focal and nonfocal plasticity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining Quinpirole microinjection coordinates for targeted effects
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers utilizing quinpirole microinjections to study dopamine D2/D3 receptor function.
Troubleshooting and FAQs
This section addresses common issues encountered during this compound microinjection experiments.
| Question | Answer |
| My this compound injection produced no behavioral effect. What went wrong? | Several factors could be at play: 1. Incorrect Coordinates: Verify your stereotaxic coordinates against a reliable brain atlas (e.g., Paxinos & Watson). Histological verification post-experiment is crucial to confirm cannula placement. 2. Cannula Clogging: Ensure the injection cannula is not blocked. Before insertion, test the flow by expelling a small droplet. 3. Drug Degradation: Prepare fresh this compound solutions. Store stock solutions appropriately and avoid repeated freeze-thaw cycles. 4. Incorrect Dose: The dose-response for this compound can be complex, sometimes following an inverted U-shape.[1][2][3] Consider performing a dose-response curve to determine the optimal concentration for your target brain region and behavioral paradigm. |
| I'm observing high variability in my results between animals. How can I reduce this? | 1. Consistent Cannula Placement: Even minor deviations in cannula placement can lead to different effects. Use precise stereotaxic techniques and perform histological verification for all subjects. 2. Injection Volume and Rate: Standardize the injection volume and infusion rate across all animals. A slow, consistent rate (e.g., 100 nL/min) minimizes tissue damage and ensures proper diffusion.[4] 3. Animal Handling and Stress: Stress can significantly impact dopamine systems.[5] Habituate animals to the handling and injection procedures to minimize stress-induced artifacts. 4. Subject-Specific Factors: The initial level of locomotor activity can influence the effect of this compound in regions like the nucleus accumbens. Consider baseline behavioral screening as a covariate in your analysis. |
| The behavioral effect is short-lived or delayed. Is this normal? | The onset and duration of this compound's effects can depend on the brain region and the dose administered. For instance, microinjections into the ventral pallidum have shown that lower doses can produce effects with a delay of an hour, while higher doses have a more immediate impact. Review literature specific to your target region to establish an expected timeline for the behavioral effects. |
| How do I choose the correct stereotaxic coordinates? | Coordinates are highly specific to the target brain structure and the animal species/strain. Always consult a standard stereotaxic atlas (e.g., Paxinos & Watson for rats). The coordinates provided in the tables below are derived from published studies and should be used as a starting point, with adjustments made based on pilot experiments and histological verification. |
| What is a typical injection volume and concentration for this compound? | Injection volumes for rodents are typically in the nanoliter range (e.g., 50-500 nL) to ensure localized effects. Concentrations can vary widely depending on the target region and desired effect. For example, doses ranging from 0.1 µg to 5.0 µg in a volume of 0.4 µL have been used in the ventral pallidum. It is essential to consult literature for your specific application and perform dose-response studies. |
| Should I perform unilateral or bilateral injections? | This depends on your experimental question. Unilateral injections are useful for studying lateralized functions or comparing the injected hemisphere to the non-injected control hemisphere within the same animal. Bilateral injections are often used to elicit more robust behavioral changes. |
Quantitative Data: Stereotaxic Coordinates and Dosages
The following tables summarize this compound microinjection coordinates and dosages from published research. Coordinates are typically measured in millimeters (mm) relative to Bregma.
Table 1: Rat Stereotaxic Coordinates for this compound Microinjection
| Target Brain Region | Antero-Posterior (AP) | Medio-Lateral (ML) | Dorso-Ventral (DV) | Doses Used | Reference |
| Ventral Pallidum (VP) | -0.3 | ±2.2 | -5.8 (from brain surface) | 0.1 µg, 1.0 µg, 5.0 µg in 0.4 µL | |
| Ventral Tegmental Area (VTA) | -5.3 to -5.7 | ±0.6 to 1.0 | -6.5 to -9.0 (from brain surface) | Not specified for injection | |
| Nucleus Accumbens (NAc) Core | Not specified | Not specified | Not specified | 0.125 µ g/rat |
Note: DV coordinates can be measured from the skull surface or from Bregma. Always confirm the reference point in the cited literature.
Experimental Protocols
This section provides a generalized, detailed methodology for a this compound microinjection experiment in rodents.
Objective: To investigate the effects of this compound on a specific behavior by microinjecting it into a target brain region.
Materials:
-
This compound hydrochloride
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microinjection pump and syringes (e.g., Hamilton syringes)
-
Guide cannulas and dummy cannulas (obturators)
-
Injection needles (injectors)
-
Dental cement
-
Surgical tools
-
Suturing material
Procedure:
-
Animal Preparation & Anesthesia:
-
Anesthetize the animal using an approved protocol and monitor its vital signs throughout the surgery.
-
Secure the animal in the stereotaxic frame, ensuring the skull is level between bregma and lambda.
-
-
Surgical Implantation of Guide Cannula:
-
Expose the skull and clean the surface.
-
Identify the coordinates for the target brain region using a stereotaxic atlas.
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the desired DV coordinate.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula (obturator) to keep the guide patent.
-
Suture the incision and provide post-operative care, including analgesics.
-
Allow the animal to recover for at least one week.
-
-
Microinjection Procedure:
-
Habituate the animal to the experimental setup to reduce stress.
-
Gently restrain the animal and remove the dummy cannula.
-
Prepare the this compound solution at the desired concentration.
-
Load the injection syringe and ensure there are no air bubbles.
-
Insert the injection needle (which should extend slightly beyond the guide cannula) into the guide.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 100-200 nL/min).
-
Leave the injector in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the injector and replace the dummy cannula.
-
Place the animal in the behavioral testing apparatus.
-
-
Control Groups:
-
Vehicle Control: Inject the vehicle solution (e.g., saline or aCSF) using the same procedure to control for the effects of the injection itself.
-
Sham Surgery Control: Perform the surgery without implanting a cannula to control for the effects of the surgical procedure.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal.
-
Perfuse the animal with saline followed by a fixative (e.g., paraformaldehyde).
-
Extract the brain and slice it into sections.
-
Stain the sections (e.g., with cresyl violet) to visualize the cannula track and confirm the injection site.
-
Visualizations
This compound D2 Receptor Signaling Pathway
Caption: D2 receptor activation by this compound inhibits adenylyl cyclase and activates the Akt/GSK3β pathway.
Experimental Workflow for Microinjection
Caption: A standard workflow for intracranial microinjection experiments in rodents.
Troubleshooting Logic for 'No Effect'
Caption: A decision tree for troubleshooting experiments where no behavioral effect is observed.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The D2-like Dopamine Receptor Agonist this compound Microinjected Into the Ventral Pallidum Dose-Dependently Inhibits the VTA and Induces Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The D2-like Dopamine Receptor Agonist this compound Microinjected Into the Ventral Pallidum Dose-Dependently Inhibits the VTA and Induces Place Aversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stress-free Microinjections in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Quinpirole-Induced Temperature Effects in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Quinpirole's effects on body temperature in mice.
Frequently Asked Questions (FAQs)
Q1: Why does this compound affect the body temperature of mice?
A1: this compound is a selective dopamine D2 receptor agonist. Stimulation of central D2 receptors can lead to a dose-dependent decrease in body temperature (hypothermia).[1][2] This effect is thought to be mediated by a reduction in metabolic heat production rather than an increase in heat loss. Specifically, activation of central nervous system (CNS) dopamine D2 receptors inhibits sympathetically-mediated thermogenesis in brown adipose tissue (iBAT), a key site for heat production in rodents.[3]
Q2: Is the hypothermic effect of this compound mediated by D2 or D3 receptors?
Q3: Can this compound ever cause an increase in temperature?
A3: While the predominant effect of systemic this compound administration on core body temperature is hypothermia, some studies have reported localized increases in temperature, such as in the tail skin. This is an important consideration in experimental paradigms that use tail temperature as a readout, such as the tail-flick test for nociception.
Q4: How long does the hypothermic effect of this compound last?
A4: The duration of this compound-induced hypothermia is dose-dependent. Following a single injection, the effect can be observed within minutes and may last for several hours. It is crucial to conduct pilot studies to determine the time course of the temperature change for the specific dose and experimental conditions being used.
Troubleshooting Guide
Issue 1: Uncontrolled hypothermia is confounding experimental results.
-
Solution 1: Pharmacological Antagonism. The most direct way to control for this compound-induced hypothermia is to co-administer a D2 receptor antagonist.
-
Recommended Antagonists:
-
YM-09151-2: A D2-selective antagonist.
-
cis(Z)-flupentixol: A mixed D1/D2 antagonist.
-
L-741,626: Another selective D2 receptor antagonist.
-
Spiperone: A D2 antagonist.
-
-
Experimental Protocol: A pilot study should be conducted to determine the optimal dose and timing of antagonist administration to counteract the hypothermic effect of the specific this compound dose being used, without otherwise interfering with the experimental aims.
-
-
Solution 2: Environmental Temperature Control. Maintaining the ambient temperature in the high end of the thermoneutral zone for mice (approximately 30-32°C) can help to mitigate the extent of hypothermia. However, this may not completely abolish the effect and could introduce other confounding variables.
-
Solution 3: Use of D3 Knockout Mice. If the research focus is on D3 receptor function and the hypothermic side effect is a concern, using D3 receptor knockout mice can help to confirm that the observed effects are not due to D3 receptor-mediated changes in temperature, as these mice still exhibit hypothermia in response to D2/D3 agonists.
Issue 2: My behavioral assay results are inconsistent after this compound administration.
-
Problem Identification: this compound has a biphasic effect on locomotor activity, with an initial period of hypoactivity followed by hyperactivity. This, combined with the hypothermic effect, can significantly impact performance in behavioral tests.
-
Solution:
-
Acclimatization and Habituation: Ensure mice are thoroughly habituated to the experimental apparatus and procedures to minimize stress-induced thermoregulatory changes.
-
Time Course Analysis: Conduct behavioral testing at a time point when the hypothermic and locomotor effects of this compound are stable and well-characterized. This may require running a time-course study to determine the peak effects and their duration.
-
Control Groups: Include appropriate control groups, such as a vehicle-treated group and a group treated with a D2 antagonist in addition to this compound, to isolate the behavioral effects from the temperature-related confounds.
-
Data Presentation
Table 1: Effect of Dopamine Receptor Agonists and Antagonists on Body Temperature in Mice
| Compound | Receptor Target | Effect on Body Temperature | Antagonized by | Reference |
| This compound | D2/D3 Agonist | Hypothermia | YM-09151-2 (D2 antagonist), cis(Z)-flupentixol (D1/D2 antagonist) | |
| LY 163502 | D2 Agonist | Hypothermia | Not specified | |
| Apomorphine | D1/D2 Agonist | Hypothermia | YM-09151-2 (D2 antagonist), cis(Z)-flupentixol (D1/D2 antagonist) | |
| SK&F 81297 | D1 Agonist | Hyperthermia | SCH 23390 (D1 antagonist), cis(Z)-flupentixol (D1/D2 antagonist), YM-09151-2 (D2 antagonist) | |
| SK&F 38393 | D1 Agonist | Hyperthermia | SCH 23390 (D1 antagonist), cis(Z)-flupentixol (D1/D2 antagonist), YM-09151-2 (D2 antagonist) |
Experimental Protocols
Protocol 1: Assessing this compound-Induced Hypothermia and its Antagonism
-
Animal Preparation:
-
Use adult male mice (e.g., C57BL/6 strain) weighing 20-25g.
-
House animals individually in a temperature-controlled environment (e.g., 22 ± 1°C) with a 12h light/dark cycle.
-
Allow at least one week of acclimatization before the experiment.
-
-
Temperature Measurement:
-
Use a rectal probe lubricated with petroleum jelly to measure core body temperature.
-
Insert the probe to a consistent depth (e.g., 2 cm) for a stable reading.
-
Alternatively, use implantable telemetry devices for continuous monitoring without handling stress.
-
-
Drug Administration:
-
Dissolve this compound hydrochloride in sterile 0.9% saline.
-
Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose (e.g., 0.1 - 1.0 mg/kg).
-
For antagonism studies, administer the D2 antagonist (e.g., YM-09151-2 at 0.1 mg/kg, i.p.) 15-30 minutes prior to this compound administration.
-
-
Data Collection:
-
Measure baseline body temperature immediately before any injections.
-
Measure temperature at regular intervals post-injection (e.g., 15, 30, 60, 90, and 120 minutes) to establish a time course.
-
-
Data Analysis:
-
Calculate the change in body temperature from baseline for each time point.
-
Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to compare the effects of different treatments over time.
-
Visualizations
Caption: Signaling pathway of this compound-induced hypothermia.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. The effects of dopamine D-1 and D-2 receptor agonists on body temperature in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects on body temperature in mice differentiate between dopamine D2 receptor agonists with high and low efficacies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D2 receptor stimulation inhibits cold-initiated thermogenesis in brown adipose tissue in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quinpirole-Induced Hyperactivity Assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions (FAQs), and standardized protocols for studying the attenuation of quinpirole-induced hyperactivity.
Frequently Asked Questions (FAQs)
Q1: What is the this compound-induced hyperactivity (QIH) model and what is it used for?
The this compound-induced hyperactivity (QIH) model is a widely used preclinical paradigm in neuropharmacology. This compound is a selective dopamine D2/D3 receptor agonist[1][2]. When administered to rodents, it produces a characteristic pattern of hyperlocomotion and stereotyped behaviors[3][4][5]. This behavioral syndrome is considered a translational model for studying the motor side effects associated with dopaminergic therapies (e.g., in Parkinson's disease) and for screening compounds with potential antipsychotic activity, as hyperactivity of the mesolimbic dopamine system is a key component of the "dopamine hypothesis" of schizophrenia.
Q2: What is the typical behavioral profile and time course observed after this compound administration?
Administration of this compound, particularly at doses around 1 mg/kg, often causes a biphasic behavioral response in rodents. This is characterized by an initial period of hypoactivity or immobility, lasting approximately 50-60 minutes, which is then followed by a distinct phase of pronounced hyperactivity and stereotyped behaviors such as repetitive sniffing, rearing, and jumping. The hyperactive phase typically emerges around 50-60 minutes post-injection and can last for another 70 minutes or more. It is crucial to consider this biphasic profile when designing experiments, as the timing of behavioral observation will determine whether a sedative or stimulant effect is measured.
Troubleshooting Guide: Experimental Design & Protocol
Q3: How do I design a standard experiment to test a compound's ability to attenuate this compound-induced hyperactivity?
A robust experimental design is critical for obtaining reliable and reproducible data. Below is a standard protocol synthesized from common methodologies.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Test Animals: Male Wistar or Sprague-Dawley rats (200-300g) or male C57Bl/6J mice (25-30g) are commonly used.
-
This compound HCl: Dissolve in 0.9% sterile saline. A common dose for inducing hyperactivity is 0.5-1.0 mg/kg.
-
Test Compound: Prepare according to its solubility characteristics. A common vehicle is saline or a solution of DMSO, Tween 80, and saline (e.g., 1:1:8 ratio).
-
Vehicle Control: The same solvent used for the test compound.
-
Behavioral Apparatus: An open field arena (e.g., 40x40x40 cm), equipped with an automated video tracking system or infrared photobeam detectors to measure locomotor activity.
2. Animal Handling and Habituation:
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week before testing. Maintain a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: To reduce novelty-induced stress and variability, handle the animals and habituate them to the injection procedures for several days prior to the experiment. On the test day, allow animals to acclimatize to the testing room for at least 30-60 minutes before placing them in the open field arena for a 30-60 minute habituation period.
3. Experimental Procedure & Dosing Regimen:
-
Groups: A typical study includes at least four groups:
-
Vehicle + Saline (Control)
-
Vehicle + this compound (QIH challenge)
-
Test Compound + this compound
-
Test Compound + Saline (to assess baseline effects of the compound)
-
-
Administration:
-
Administer the test compound or its vehicle via the appropriate route (e.g., intraperitoneal, i.p.). The pre-treatment time will depend on the pharmacokinetics of the test compound.
-
Following the pre-treatment interval, administer this compound (or saline) subcutaneously (s.c.) or intraperitoneally (i.p.).
-
-
Behavioral Recording: Immediately place the animal in the open field arena and record locomotor activity for at least 120 minutes. Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in specific zones.
4. Data Analysis:
-
Analyze data in time bins (e.g., 5 or 10-minute intervals) to capture the biphasic effect of this compound.
-
Compare the hyperactive phase (e.g., 60-120 minutes) between the "Vehicle + this compound" group and the "Test Compound + this compound" group.
-
Use appropriate statistical tests, such as a two-way ANOVA (treatment x time) followed by post-hoc tests, to determine significance. A p-value < 0.05 is typically considered significant.
Experimental Workflow Diagram
Caption: A standard workflow for testing compounds against this compound-induced hyperactivity.
Attenuating Compounds & Mechanisms of Action
Q4: What classes of compounds are known to attenuate QIH and how do they work?
Several classes of compounds have been shown to effectively reduce this compound-induced hyperactivity, primarily by modulating the dopaminergic system or interacting with related neurotransmitter pathways.
-
Typical and Atypical Antipsychotics: This is the most studied class.
-
Mechanism: Typical antipsychotics like haloperidol are potent D2 receptor antagonists, directly blocking the site of action for this compound. Atypical antipsychotics such as olanzapine , risperidone , and aripiprazole also exhibit D2 receptor antagonism or partial agonism. Many atypicals also have high affinity for serotonin 5-HT2A receptors, which contributes to their overall therapeutic profile and lower risk of extrapyramidal side effects compared to typicals. Aripiprazole, for instance, acts as a partial agonist at the D2 receptor, functionally inhibiting the hyper-dopaminergic state induced by the full agonist this compound.
-
-
Endocannabinoid System Modulators:
-
Mechanism: The endocannabinoid system can exert inhibitory feedback on dopamine-mediated motor activity. Pharmacological inhibition of the enzymes that degrade endocannabinoids, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), has been shown to attenuate QIH. The FAAH inhibitor URB597 and the MAGL inhibitor URB602 both significantly reduce the locomotor and stereotypic effects of this compound.
-
Dopamine D2 Receptor Signaling Diagram
Caption: this compound stimulates the D2 receptor, which inhibits adenylyl cyclase via Gi/o protein.
Quantitative Data Summary
Q5: Where can I find quantitative data on the efficacy of compounds that attenuate QIH?
The following tables summarize data from published studies, providing a reference for expected efficacy.
Table 1: Effects of Antipsychotics on Hyperactivity
| Compound | Dose (mg/kg) | Animal Model | This compound Dose (mg/kg) | Outcome | Reference |
|---|---|---|---|---|---|
| Haloperidol | 0.05 - 0.2 | Mice | Not specified (genetic model) | Significantly reduced hyperactivity in a genetic model of NMDA receptor hypofunction. | |
| Olanzapine | 1.0 | Mice | Not specified (genetic model) | Reduced hyperactivity in a genetic model at a dose with minimal baseline effects. | |
| Risperidone | 0.3 | Mice | Not specified (genetic model) | Increased sensorimotor gating (PPI) in a genetic model. |
| Aripiprazole | N/A (in vitro) | Rat Striatum | N/A | Inhibited this compound-induced GTPase activity, indicating D2 antagonism. | |
Table 2: Effects of Endocannabinoid Modulators on QIH
| Compound | Dose (mg/kg) | Animal Model | This compound Dose (mg/kg) | Outcome | Reference |
|---|---|---|---|---|---|
| URB597 (FAAH Inhibitor) | 1.0 | C57Bl/6J Mice | 1.0 | Attenuated hyperactivity and stereotyped jumping/rearing in the 60-110 min phase post-quinpirole. |
| URB602 (MAGL Inhibitor) | 10.0 | C57Bl/6J Mice | 1.0 | Attenuated hyperactivity and stereotyped jumping/rearing in the 60-110 min phase post-quinpirole. | |
Troubleshooting Common Experimental Issues
Q6: My results show high variability between animals. What are the common causes and solutions?
High variability can obscure true pharmacological effects. Consider the following:
-
Insufficient Habituation: Animals not properly habituated to the environment or handling will exhibit stress- and novelty-induced behaviors that confound the drug effects. Solution: Implement a multi-day handling and habituation protocol as described above.
-
Animal Strain and Sex: Different rodent strains can exhibit varying sensitivities to dopaminergic agents. Using both male and female animals without analyzing them separately can also increase variability. Solution: Use a single, well-characterized strain and sex for your experiments.
-
Environmental Factors: Noise, light intensity, and time of day can all impact rodent behavior. Solution: Conduct experiments in a quiet, dedicated room during the same phase of the light/dark cycle for all animals to ensure consistency.
Q7: The hyperactivity effect of this compound seems weak or absent in my control group. What should I check?
-
Dose and Route: The dose-response curve for this compound can be complex. Too low a dose may not induce hyperactivity, while very high doses may lead to intense, localized stereotypy that reduces overall locomotion. Solution: Confirm your this compound dose is appropriate (0.5-1.0 mg/kg is a reliable range) and that the drug was administered correctly.
-
Timing of Observation: As this compound has a biphasic effect, measuring locomotion too early (e.g., first 30-50 minutes) will capture the hypoactive phase, not the hyperactive one. Solution: Ensure your behavioral recording window is long enough (at least 2 hours) and analyze the data in time bins to specifically assess the later hyperactive phase (e.g., 60-120 minutes post-injection).
-
Drug Potency: Ensure the this compound solution is fresh and has been stored correctly, as degradation can lead to a loss of efficacy. Solution: Prepare fresh solutions on the day of the experiment.
References
- 1. cpn.or.kr [cpn.or.kr]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tau.ac.il [tau.ac.il]
- 4. Continuous treatment with the D2 dopamine receptor agonist this compound decreases D2 dopamine receptors, D2 dopamine receptor messenger RNA and proenkephalin messenger RNA, and increases mu opioid receptors in mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Downregulation of stereotyped behavior and production of latent locomotor behaviors in mice treated continuously with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Quinpirole Administration in Mice: A Guide for Researchers
Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the D2/D3 dopamine receptor agonist, Quinpirole, in different mouse strains. This guide aims to address common challenges in dose selection and experimental design to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the typical dose range for this compound in mice?
A1: The effective dose of this compound in mice varies significantly depending on the mouse strain and the desired behavioral or physiological outcome. Generally, doses can range from as low as 0.05 mg/kg to as high as 32 mg/kg.[1][2] It is crucial to conduct a pilot study to determine the optimal dose for your specific experimental conditions.
Q2: Why do different mouse strains respond differently to this compound?
A2: The differential response to this compound across mouse strains is often attributed to genetic variations in dopamine systems. For instance, CBA/J mice, which have inherent deficiencies in dopamine cell and receptor numbers, show different sensitivities compared to strains like C57BL/6J.[2] C57BL/6J and DBA/2J mice also exhibit distinct responses to this compound, highlighting the importance of strain selection in experimental design.[3]
Q3: What is the biphasic effect of this compound on locomotor activity?
A3: this compound often exhibits a biphasic effect on locomotor activity, where low doses tend to suppress movement, while higher doses lead to hyperactivity.[1] The initial suppression is thought to be mediated by the activation of presynaptic D2 autoreceptors, which inhibit dopamine release. Higher doses are believed to saturate these autoreceptors and subsequently stimulate postsynaptic D2 receptors, resulting in increased motor activity.
Q4: How long does it take for the effects of this compound to become apparent?
A4: The onset and duration of this compound's effects are dose-dependent. Studies have shown that locomotor activity can be altered within the first 30 minutes following injection. The biphasic response can also have a temporal component, with an initial suppression followed by a later increase in activity. For some experimental paradigms, such as those investigating neuroinflammation, daily administration for a week may be necessary to observe significant effects.
Q5: Can tolerance develop to the effects of this compound?
A5: Yes, tolerance to the locomotor-suppressing effects of this compound can develop with repeated administration. Studies in C57BL/6 mice have shown that after several days of daily injections, the initial reduction in locomotor activity is no longer observed.
Troubleshooting Guide
Problem: I am not observing the expected locomotor activation with this compound.
-
Possible Cause 1: Dose is too low.
-
Solution: Your current dose may only be activating presynaptic autoreceptors, leading to locomotor suppression. Try increasing the dose in a stepwise manner to saturate autoreceptors and engage postsynaptic receptors. A dose-response study is highly recommended.
-
-
Possible Cause 2: Inappropriate observation window.
-
Solution: The hyperlocomotor effects of this compound may have a delayed onset. Ensure your observation period is long enough to capture the full range of behavioral changes, which can sometimes occur more than 30 minutes post-injection.
-
-
Possible Cause 3: Mouse strain is not sensitive to the locomotor-activating effects.
-
Solution: Some mouse strains, like CBA/J, may not exhibit increased motor activity in response to this compound. If your research question is not strain-specific, consider using a different strain known to be responsive, such as C57BL/6J or ICR Swiss mice.
-
Problem: My results are highly variable between individual mice of the same strain.
-
Possible Cause 1: Inconsistent drug administration.
-
Solution: Ensure precise and consistent intraperitoneal (i.p.) or subcutaneous (s.c.) injection techniques. The volume of injection should be consistent across all animals and adjusted for body weight.
-
-
Possible Cause 2: Environmental factors.
-
Solution: Mice are sensitive to their environment. Factors such as cage size, lighting conditions, and noise levels can influence baseline activity and drug responses. Standardize your experimental setup and acclimate the mice to the testing environment before drug administration.
-
Quantitative Data Summary
Table 1: this compound Dose Effects on Locomotor Activity in Different Mouse Strains
| Mouse Strain | Dose (mg/kg) | Route | Observed Effect on Locomotor Activity | Citation(s) |
| ICR | 0.05 | i.p. | No significant change | |
| ICR | 0.5 | i.p. | Initial significant decrease | |
| ICR | 1 | i.p. | Initial significant decrease | |
| ICR | 2, 3, 5 | i.p. | No significant changes | |
| C57BL/6J | 0.125 - 32 | Not specified | Decreased motor activity | |
| C57BL/6J | 0.5, 1, 5 | i.p. | Daily injections led to tolerance to locomotor suppression | |
| CBA/J | 0.125 - 32 | Not specified | No effect on motor activity | |
| ICR Swiss | 0.125 - 32 | Not specified | Decreased motor activity | |
| CF1 | 0.125 - 32 | Not specified | Decreased motor activity | |
| DBA/2J | Up to 3.0 | i.p. | Consistent elevations of brain stimulation reward threshold |
Table 2: this compound Dose Effects on Other Behaviors and Physiological Readouts
| Mouse Strain | Dose (mg/kg) | Route | Observed Effect | Citation(s) |
| C57BL/6J | 0.1 | i.p. | Elevation of brain stimulation reward threshold | |
| C57BL/6J | 3.0 | i.p. | Reduction of brain stimulation reward threshold | |
| C57BL/6J, CBA/J, ICR Swiss, CF1 | 0.125 - 1.0 | Not specified | Hypothermia | |
| Not Specified | Acute administration | Not specified | Dose-related stereotyped effects | |
| C57BL/6N | 1 | i.p. | Ameliorated nigral dopaminergic neuron damage in a Parkinson's disease model | |
| C57BL/6N | 1 | i.p. | Reduced glial cell-induced neuroinflammation after brain injury |
Experimental Protocols
Open-Field Test for Locomotor Activity
-
Apparatus: A square arena (e.g., 40x40x40 cm) made of a non-reflective material. The arena should be equipped with an automated tracking system (e.g., infrared beams or video tracking) to record the animal's movement.
-
Acclimation: Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Procedure:
-
Administer this compound or vehicle control via the desired route (e.g., i.p.).
-
Immediately or after a specified pre-treatment time, place the mouse in the center of the open-field arena.
-
Record locomotor activity (e.g., total distance traveled, time spent moving, rearing frequency) for a defined period (e.g., 60-120 minutes).
-
Clean the arena thoroughly between each animal to eliminate olfactory cues.
-
-
Data Analysis: Compare locomotor parameters between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Caption: this compound's dose-dependent signaling pathway.
Caption: General workflow for a this compound experiment.
Caption: Factors influencing behavioral outcomes in this compound studies.
References
Problems with Quinpirole binding assays and potential solutions
Technical Support Center: Quinpirole Binding Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing this compound in radioligand binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptors does it target?
This compound is a widely used agonist that has a high affinity for the D2-like family of dopamine receptors, which includes the D2, D3, and D4 subtypes.[1][2] It is often used in in vitro and in vivo studies to investigate the effects mediated by these receptors.[1] While it binds to both D2 and D3 receptors, some studies suggest it may have a slightly higher affinity for the D3 receptor.[1][3]
Q2: How do I choose the correct radioligand for a this compound competition assay?
The choice of radioligand is critical. For competition assays involving an agonist like this compound, an antagonist radioligand such as [³H]spiperone or [³H]raclopride is often used. Key considerations for selecting a radioligand include:
-
High Specific Activity: A higher specific activity (>20 Ci/mmol for ³H ligands) allows for the detection of low receptor densities.
-
Low Non-specific Binding: Ligands with lower hydrophobicity tend to have lower non-specific binding.
-
High Purity: Radiochemical purity should ideally be above 90% to ensure that binding is due to the intended ligand.
-
Known Selectivity: The radioligand should have well-characterized binding properties for the receptor of interest.
Q3: What defines non-specific binding (NSB) and how is it determined?
Non-specific binding refers to the binding of the radioligand to components other than the target receptor, such as filters, lipids, or other proteins. It is determined by measuring the amount of radioligand bound in the presence of a high concentration of an unlabeled competing ligand (a "cold" ligand) that saturates the target receptors. Any remaining bound radioactivity under these conditions is considered non-specific. This value is then subtracted from the total binding to determine the specific binding.
Troubleshooting Guide
Problem 1: High Non-Specific Binding (NSB)
Q: My non-specific binding is over 50% of the total binding. What could be the cause and how can I fix it?
A: High NSB can obscure your specific signal and is a common issue. Ideally, NSB should be less than 50% of total binding. Here are the potential causes and solutions:
| Potential Cause | Solution |
| Radioligand Issues | Use a lower radioligand concentration: A common starting point is a concentration at or below the Kd value. Check radioligand purity: Impurities can increase NSB. Ensure radiochemical purity is >90%. Radioligand is too hydrophobic: Hydrophobic ligands are prone to high NSB. If possible, consider a more hydrophilic alternative. |
| Tissue/Membrane Issues | Reduce membrane protein concentration: Too much protein can increase non-specific sites. A typical range is 100-500 µg per assay, but this should be optimized. Inadequate membrane washing: Ensure membranes are thoroughly homogenized and washed to remove any endogenous ligands or interfering substances. |
| Assay Conditions | Optimize incubation time/temperature: Shorter incubation times or lower temperatures can sometimes reduce NSB, but you must ensure the assay still reaches equilibrium for specific binding. Modify assay buffer: Include a blocking agent like Bovine Serum Albumin (BSA) (e.g., 0.1-0.5%) to reduce binding to tube walls and filters. |
| Filtration Technique | Pre-treat filters: Soak glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) or 0.1% BSA to reduce the radioligand's binding to the filter itself. Increase wash steps: Use rapid, multiple washes with ice-cold wash buffer to efficiently remove unbound radioligand. |
Problem 2: Low or No Specific Binding Signal
Q: I am not detecting a sufficient signal window between total and non-specific binding. What should I check?
A: A weak or absent specific signal can be due to several factors related to your reagents or protocol.
| Potential Cause | Solution |
| Receptor Integrity/Density | Confirm receptor presence: The tissue or cells may have a low density of the target receptor, or the receptors may have degraded during preparation. Use a fresh preparation and handle it properly on ice. Confirm receptor integrity with methods like Western blotting. |
| Radioligand Issues | Check radioligand activity: Improper storage can lead to degradation and loss of specific activity. Store radioligands according to the manufacturer's instructions. Verify radioligand concentration: An error in dilution calculations can lead to a much lower concentration than intended. Recalculate and prepare fresh dilutions. |
| Assay Conditions | Insufficient incubation time: The binding reaction may not have reached equilibrium. Determine the optimal incubation time by performing association kinetic experiments. Incorrect buffer composition: The pH, ionic strength, or absence of required divalent cations (e.g., Mg²⁺, Ca²⁺) can significantly impact binding. Prepare fresh buffer and verify its composition. |
| Incorrect "Cold" Ligand | Wrong competitor for NSB: The unlabeled ligand used to define NSB might not be suitable or used at a high enough concentration. Use a validated competitor at a concentration at least 100x its Ki. |
Quantitative Data: Binding Affinities at Dopamine Receptors
The binding affinity of this compound and common radioligands can vary based on experimental conditions. The following table summarizes representative affinity values.
| Compound | Receptor | Parameter | Value (nM) | Notes |
| [³H]this compound | Human D2A | K_d (High Affinity) | ~4.0 | Labels the high-affinity agonist state. |
| [³H]this compound | Human D3 | K_d (High Affinity) | ~0.6 | Also binds to a "low" affinity state (Kd ~7.3 nM). |
| [³H]this compound | Rat Striatum (D2-like) | K_D | 2.3 ± 0.3 | |
| This compound (unlabeled) | Canine D2 (High Affinity) | K_i | 4.8 | Competition against [³H]this compound. |
| This compound (unlabeled) | Canine D3 | K_i | 5.1 | Competition against [³H]this compound. |
| [³H]Spiperone | Dopamine D2 | K_d | Sub-nanomolar range | A commonly used antagonist radioligand. |
| [³H]Raclopride | Dopamine D2 | K_d | ~1-3 | Another common antagonist radioligand. |
Detailed Experimental Protocol
Protocol: [³H]Spiperone Competition Binding Assay with this compound
This protocol provides a general framework for a filtration-based competition binding assay using rat striatal membranes. Optimization is essential for specific experimental conditions.
1. Membrane Preparation:
-
Homogenize dissected rat striatum tissue in 20 volumes of ice-cold Assay Buffer (50 mM Tris-HCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, pH 7.4).
-
Centrifuge the homogenate at 40,000 x g for 15 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh ice-cold Assay Buffer, and centrifuge again. Repeat this wash step.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of 1-2 mg/mL, as determined by a protein assay (e.g., Bradford).
-
Store membrane aliquots at -80°C until use.
2. Assay Procedure:
-
Prepare serial dilutions of unlabeled this compound in Assay Buffer.
-
Set up assay tubes (in triplicate) for Total Binding, Non-Specific Binding (NSB), and each concentration of this compound.
-
Add the following to each tube in order:
-
Assay Buffer: To bring the final volume to 250 µL.
-
Unlabeled Ligand:
-
Total Binding: Add buffer vehicle.
-
NSB: Add a saturating concentration of an unlabeled antagonist (e.g., 10 µM Haloperidol or (+)-Butaclamol).
-
Competition: Add the desired concentration of this compound.
-
-
Radioligand: Add [³H]Spiperone to a final concentration at or near its Kd (e.g., 2 nM).
-
Membrane Homogenate: Add 50-200 µg of membrane protein.
-
-
Incubate all tubes for 120 minutes at 25°C to allow binding to reach equilibrium.
3. Filtration and Washing:
-
Pre-soak glass fiber filter mats (e.g., Whatman GF/B) in 0.3% polyethyleneimine.
-
Rapidly terminate the incubation by filtering the contents of each tube through the pre-soaked filter mat using a cell harvester.
-
Quickly wash the filters 3-4 times with 3 mL of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
4. Quantification and Data Analysis:
-
Place the individual filter discs into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow them to sit for several hours in the dark.
-
Count the radioactivity (counts per minute, CPM) in a scintillation counter.
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Use non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value for this compound.
Visualizations
Signaling Pathways and Workflows
Caption: Canonical Gαi-mediated and β-arrestin signaling pathways for D2/D3 receptors.
Caption: Standard workflow for a radioligand competition binding assay.
Caption: Troubleshooting flowchart for high non-specific binding.
References
- 1. Characterization of [3H]this compound binding to D2-like dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The D2-like Dopamine Receptor Agonist this compound Microinjected Into the Ventral Pallidum Dose-Dependently Inhibits the VTA and Induces Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High affinity agonist binding to the dopamine D3 receptor: chimeric receptors delineate a role for intracellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Quinpirole and Other D2/D3 Receptor Agonists: An Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Quinpirole with other prominent dopamine D2 and D3 receptor agonists. The information presented is curated from peer-reviewed scientific literature and is intended to aid researchers in selecting the most appropriate agonist for their experimental needs. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to D2/D3 Receptor Agonists
Dopamine D2 and D3 receptors, members of the D2-like family of G protein-coupled receptors, are critical targets in the treatment of a variety of neurological and psychiatric disorders, including Parkinson's disease, restless legs syndrome, and schizophrenia. Agonists targeting these receptors are instrumental in both therapeutic interventions and basic research aimed at elucidating the roles of dopaminergic signaling in the central nervous system. This compound, a classic D2/D3 agonist, has been extensively used as a research tool. This guide compares its performance characteristics against a panel of other commonly used D2/D3 agonists.
Quantitative Comparison of Agonist Efficacy
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other selected D2/D3 receptor agonists. Lower Ki values indicate higher binding affinity, while lower EC50 values signify greater potency in functional assays.
Table 1: Binding Affinities (Ki, nM) of Dopamine D2/D3 Receptor Agonists
| Agonist | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D3 vs D2 Selectivity Ratio (Ki D2 / Ki D3) | Reference(s) |
| This compound | 4.8 (high-affinity state) | 5.1 | ~0.94 | [1] |
| Ropinirole | 29 | Not explicitly stated, but has 10-20 fold higher affinity for D3 | >1 (D3 selective) | [2] |
| Pramipexole | 3.9 | 0.5 | 7.8 | [3] |
| Bromocriptine | 0.7 (D2High) | 1.3 (D3High) | ~0.54 | |
| Apomorphine | 0.5 (D2High) | 2.6 (D3High) | ~0.19 | |
| Sumanirole | 80.6 | 8.06 (calculated from selectivity) | 10 | [4] |
| 7-OH-DPAT | >114 (low affinity) | 0.57 | >200 | [5] |
Table 2: Functional Potencies (EC50, nM) of Dopamine D2/D3 Receptor Agonists
| Agonist | D2 Receptor (pEC50 / EC50, nM) | D3 Receptor (pEC50 / EC50, nM) | Assay Type | Reference(s) |
| This compound | Not explicitly stated | Not explicitly stated | Various functional assays | |
| Ropinirole | 7.4 / 40 | 8.4 / 4 | Extracellular Acidification Rate | |
| Pramipexole | Not explicitly stated | Not explicitly stated | ||
| Apomorphine | 0.10 (D2L), 0.07 (D2S) | 2.20 | cAMP accumulation | |
| Sumanirole | 17-75 | Not explicitly stated | Cell-based functional assays | |
| 7-OH-DPAT | Not explicitly stated | Not explicitly stated |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of D2/D3 receptor activation, it is crucial to visualize the downstream signaling cascades and the experimental procedures used to measure them.
Experimental Protocols
Below are generalized protocols for key experiments cited in the comparison of D2/D3 receptor agonists. Specific parameters may vary between studies.
Radioligand Binding Assay (for Ki determination)
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the dopamine receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2/D3 receptors), and varying concentrations of the unlabeled competitor agonist (e.g., this compound).
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay (for functional potency - EC50)
-
Membrane Preparation: Prepare cell membranes expressing the D2 or D3 receptor as described for the radioligand binding assay.
-
Assay Reaction:
-
In a 96-well plate, add the membrane preparation, varying concentrations of the agonist, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from total binding to obtain specific binding.
-
Plot the specific [35S]GTPγS binding against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect).
-
In Vivo Microdialysis (for assessing neurotransmitter release)
-
Animal Surgery:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens).
-
-
Microdialysis Probe Insertion and Perfusion:
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
-
Baseline and Drug Administration:
-
Collect several baseline dialysate samples to establish basal neurotransmitter levels.
-
Administer the dopamine agonist (e.g., this compound) systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
-
Sample Collection and Analysis:
-
Continue to collect dialysate samples at regular intervals following drug administration.
-
Analyze the concentration of dopamine and its metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
Data Analysis:
-
Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
-
Analyze the time course and magnitude of the drug-induced changes in neurotransmitter release.
-
Conclusion
This guide provides a comparative overview of this compound and other D2/D3 receptor agonists, highlighting their binding affinities and functional potencies. The selection of an appropriate agonist will depend on the specific research question, including the desired selectivity for D2 versus D3 receptors and the required potency for in vitro or in vivo applications. The provided experimental protocols offer a foundational understanding of the methodologies used to characterize these compounds. Researchers are encouraged to consult the primary literature for detailed experimental conditions and further comparative data.
References
- 1. Dopamine receptors labelled by [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.plos.org [journals.plos.org]
- 4. Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Dopamine Release Modulation: A Comparative Guide to Quinpirole and its Alternatives in Microdialysis Studies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Quinpirole and other key D2/D3 receptor agonists used to validate effects on dopamine release via in vivo microdialysis. This document outlines experimental data, detailed protocols, and visualizes relevant pathways to aid in the selection of appropriate pharmacological tools.
Introduction
In the study of dopaminergic systems, in vivo microdialysis is a cornerstone technique for measuring real-time changes in extracellular neurotransmitter levels. This compound, a potent D2/D3 dopamine receptor agonist, is widely used as a tool to validate the modulation of dopamine release, characteristically inducing a decrease in extracellular dopamine by acting on presynaptic autoreceptors. This guide provides a comparative analysis of this compound and several alternative D2/D3 agonists—Pramipexole, Ropinirole, Rotigotine, 7-OH-DPAT, and PD 128907—examining their effects on dopamine release as documented in microdialysis literature.
Comparative Analysis of D2/D3 Agonist Effects on Dopamine Release
The following table summarizes the quantitative effects of this compound and its alternatives on extracellular dopamine levels as measured by in vivo microdialysis in various brain regions. These studies consistently demonstrate the inhibitory action of D2/D3 receptor agonists on dopamine release.
| Compound | Animal Model | Brain Region | Administration Route & Dose | Change in Dopamine Release | Reference |
| This compound | Mouse | Striatum | Intraperitoneal (0.3 mg/kg) | Significant decrease | [1] |
| Rat | Nucleus Accumbens | Not specified | Neonatal treatment led to a 300% increase in amphetamine-induced dopamine release in adulthood | [2] | |
| Mouse | Striatum | Intraperitoneal (1 mg/kg) | 105.1% increase (in a Parkinson's disease model, suggesting a complex interaction) | [3] | |
| Pramipexole | Rat | Not specified | Subcutaneous (0.3 mg/kg, immediate release) | Transient decrease over 6 hours | [4] |
| Rat | Not specified | Subcutaneous (1 mg/kg/day, continuous release) | Continuous decrease | [4] | |
| Rat | Striatum | Local perfusion (2 and 10 nmol/2 µl/min) | Attenuated 6-OHDA-induced hydroxyl radical formation, indirectly suggesting modulation of dopamine dynamics | ||
| Rotigotine | Rat | Striatum | Subcutaneous (0.5 mg/kg, slow release) | Decreased to 20% of control level | |
| 7-OH-DPAT | Rat | Nucleus Accumbens | Intraperitoneal (0.1-3.0 mg/kg) | Potent reduction in electrically-evoked dopamine release | |
| Rat | Not specified | Dose-dependent (10-1000 nmol/kg) | Decreased dopamine release | ||
| PD 128907 | Mouse | Ventral Striatum | Intraperitoneal (0.05 mg/kg) | Significant decrease in wild-type mice | |
| Mouse | Ventral Striatum | Intra-striatal infusion (61 nM IC25) | Significant decrease in wild-type mice | ||
| Mouse | Nucleus Accumbens & Dorsal Striatum | Systemic or Reverse Dialysis | Significant decrease in basal and depolarization-evoked dopamine levels |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental findings. Below are representative protocols for in vivo microdialysis experiments utilizing this compound and its alternatives.
General In Vivo Microdialysis Protocol for Dopamine Measurement
This protocol outlines the fundamental steps for a typical microdialysis experiment in rodents. Specific parameters for each compound are detailed in the subsequent sections.
-
Animal Surgery:
-
Anesthetize the animal (e.g., with isoflurane or a ketamine/xylazine mixture) and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum, nucleus accumbens). The coordinates are determined from a stereotaxic atlas for the specific species and strain.
-
Secure the cannula to the skull with dental cement and anchor screws.
-
Allow the animal to recover for a species-appropriate period (e.g., 2-7 days for rats).
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (typically 0.5-2.0 µL/min).
-
Allow for an equilibration period (e.g., 1-2 hours) to establish a stable baseline of dopamine levels.
-
-
Sample Collection and Analysis:
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
Analyze dopamine concentrations in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Drug Administration:
-
Systemic Administration: Administer the drug via intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.) injection at the desired dose.
-
Reverse Dialysis: Include the drug in the aCSF perfusion medium to deliver it directly into the target brain region.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain with a fixative (e.g., formalin).
-
Slice the brain and stain the tissue to verify the correct placement of the microdialysis probe.
-
Compound-Specific Protocols
This compound:
-
Animal Model: Male Wistar rats (275–350 g).
-
Brain Region: Striatum.
-
Drug Administration: Intraperitoneal injection of 0.3 mg/kg.
-
Perfusion Rate: 0.6 µL/min.
-
Sample Collection: 10-minute intervals.
Pramipexole:
-
Animal Model: Male Wistar rats.
-
Drug Administration:
-
Subcutaneous injection of 0.3 mg/kg for immediate release studies.
-
Subcutaneous implantation of Alzet minipumps for continuous release of 1 mg/kg/day.
-
Local perfusion via the microdialysis probe at concentrations of 2 and 10 nmol/2 µl/min.
-
Rotigotine:
-
Animal Model: Anesthetized rats.
-
Brain Region: Striatum.
-
Drug Administration: Intravenous (0.5 mg/kg) or subcutaneous (5.0 mg/kg) injection.
-
Perfusion Rate: 30 µl/min (Note: This is an unusually high flow rate and may be specific to the experimental setup).
7-OH-DPAT:
-
Animal Model: Male Wistar rats.
-
Drug Administration: Intraperitoneal injection at doses ranging from 0.01 to 3.0 mg/kg.
-
Dose-dependent studies: 10-1000 nmol/kg.
PD 128907:
-
Animal Model: D2 receptor knock-out and wild-type mice.
-
Brain Region: Nucleus accumbens and dorsal striatum.
-
Drug Administration: Systemic administration or reverse dialysis.
-
Doses: IC25 values of 0.05 mg/kg (i.p.) and 61 nM (intra-striatal) in wild-type mice.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway of D2/D3 receptor agonists and the general workflow of an in vivo microdialysis experiment.
Conclusion
This compound remains a valuable and widely characterized tool for validating the modulation of dopamine release in microdialysis studies. However, a range of alternative D2/D3 receptor agonists, including Pramipexole, Ropinirole, Rotigotine, 7-OH-DPAT, and PD 128907, offer a spectrum of potencies and selectivities that can be leveraged for more nuanced investigations. The choice of agonist will depend on the specific research question, the desired pharmacokinetic profile, and the targeted dopamine receptor subtype. The data and protocols presented in this guide provide a foundation for making informed decisions in the design and interpretation of in vivo microdialysis experiments aimed at understanding the complex dynamics of the dopaminergic system.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Three paradoxes related to the mode of action of pramipexole: The path from D2/D3 dopamine receptor stimulation to modification of dopamine-modulated functions | Semantic Scholar [semanticscholar.org]
- 4. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
Quinpirole's Selectivity for Dopamine D2 vs. D3 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Quinpirole's selectivity for the dopamine D2 and D3 receptors, supported by experimental data. The information is intended to assist researchers in designing experiments and interpreting results related to the dopaminergic system.
Data Presentation: Quantitative Comparison of this compound's Affinity and Potency
The selectivity of this compound for D2 versus D3 receptors is a critical factor in its use as a pharmacological tool. The following tables summarize the binding affinity (Ki) and functional potency (EC50/pEC50) of this compound at these two receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| Dopamine D2 (high-affinity state) | 4.8 | [1] |
| Dopamine D3 | 5.1 | [1] |
| Receptor Subtype | Functional Potency (pEC50) | Functional Assay | Reference |
| Human Dopamine D2 | 7.4 | Extracellular Acidification Rate | [2][3] |
| Human Dopamine D3 | 8.4 | Extracellular Acidification Rate | [2] |
| Human Dopamine D3 | 8.77 | Mitogenesis Assay |
Note: Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. pEC50 is the negative logarithm of the EC50 value; a higher pEC50 value indicates greater potency.
These data indicate that while this compound exhibits high affinity for both D2 and D3 receptors, it demonstrates a notable functional selectivity towards the D3 receptor in certain assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to determine the selectivity of compounds like this compound.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for D2 and D3 receptors.
Materials:
-
Cell membranes expressing human D2 or D3 receptors
-
[3H]-Spiperone (radioligand)
-
This compound (unlabeled competitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-Spiperone, and varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., haloperidol).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a ligand to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation.
Objective: To determine the functional potency (EC50) of this compound at D2 and D3 receptors, which are Gi/o-coupled receptors that inhibit adenylyl cyclase.
Materials:
-
CHO-K1 cells stably expressing human D2 or D3 receptors
-
Forskolin (an activator of adenylyl cyclase)
-
This compound
-
cAMP detection kit (e.g., HTRF, luminescence-based)
-
Cell culture medium
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound.
-
Aspirate the culture medium and add the this compound dilutions to the cells.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
The amount of cAMP produced is inversely proportional to the activity of the Gi/o-coupled receptor.
-
Plot the concentration-response curve and determine the EC50 value for this compound's inhibition of forskolin-stimulated cAMP accumulation.
ERK Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling molecule in the MAPK pathway, following receptor activation.
Objective: To assess the functional potency of this compound in a G-protein-independent or β-arrestin-mediated signaling pathway.
Materials:
-
HEK-293 cells expressing human D2 or D3 receptors
-
This compound
-
Serum-free medium
-
Lysis buffer
-
Primary antibodies against phosphorylated ERK (p-ERK) and total ERK
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blot equipment and reagents
Procedure:
-
Seed cells in culture plates and grow to 80-90% confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound for a specific time (e.g., 5-10 minutes).
-
Lyse the cells in lysis buffer to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Incubate the membrane with a primary antibody specific for p-ERK.
-
Wash the membrane and incubate with a secondary antibody.
-
Detect the signal using an appropriate detection method (e.g., chemiluminescence).
-
Strip the membrane and re-probe with an antibody for total ERK to normalize the p-ERK signal.
-
Quantify the band intensities and plot the concentration-response curve to determine the EC50 for this compound-induced ERK phosphorylation.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of D2 and D3 receptors and a typical experimental workflow for determining ligand selectivity.
References
- 1. Dopamine receptors labelled by [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinpirole and Ropinirole in Preclinical Models of Parkinson's Disease
This guide provides a detailed comparison of Quinpirole and Ropinirole, two dopamine agonists frequently utilized in preclinical research of Parkinson's disease. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in experimental design.
Mechanism of Action and Receptor Binding Profile
Both this compound and Ropinirole exert their effects primarily by acting as agonists at dopamine D2-like receptors (D2, D3, and D4).[1][2][3] However, their binding affinities and selectivity for these receptor subtypes differ, which may underlie their distinct pharmacological profiles. Ropinirole is a non-ergoline dopamine agonist with a high affinity for D2 and D3 receptors.[4][5] Some studies suggest that Ropinirole has a higher affinity for D3 receptors compared to D2 receptors. This compound is also a potent D2/D3 receptor agonist, widely used in experimental settings to study D2 receptor-mediated effects. It is considered a partial agonist at the D2 receptor.
Efficacy in Parkinsonian Animal Models
This compound and Ropinirole have demonstrated efficacy in various animal models of Parkinson's disease, which are designed to mimic the motor deficits observed in humans. These models often involve the use of neurotoxins such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce the degeneration of dopaminergic neurons.
In the 6-OHDA-lesioned rat model, a standard for assessing anti-parkinsonian drugs, both compounds have been shown to induce contralateral rotations, indicating a reversal of motor deficits. Ropinirole has also been shown to improve forelimb akinesia in this model. Similarly, in models of reserpine-induced catalepsy, a state of motor immobility, both agonists have demonstrated the ability to reverse this condition. In non-human primate models with MPTP-induced parkinsonism, Ropinirole has been effective in alleviating tremors.
While direct comparative studies are limited, one study suggested that in rodent parkinsonian models, bromocriptine was more potent than ropinirole; however, in a nonhuman primate parkinsonian model, ropinirole was a more potent inhibitor of parkinsonian activity. Another study comparing a novel D2/D3 agonist, D-512, with ropinirole in 6-OHDA-lesioned rats found that both compounds increased spontaneous movement, but D-512 had a longer duration of action and was more effective in reversing forelimb akinesia.
Side Effect Profile
A critical aspect of dopamine agonist therapy is the potential for side effects. In animal models, these can manifest as stereotyped behaviors, dyskinesias, and hypotensive effects. This compound is known to induce stereotyped sniffing in rats. Both pramipexole and ropinirole have been associated with side effects such as dizziness, nausea, hypotension, hallucinations, and somnolence in clinical settings, and these are also evaluated in preclinical models. A meta-analysis of clinical trials suggested that ropinirole may be associated with a higher risk of hypotension and somnolence compared to pramipexole, while pramipexole may have a higher risk of hallucinations. In a mouse model of early to middle stage Parkinson's disease, systemic administration of ropinirole was found to inhibit locomotion, potentially by activating D2 autoreceptors on residual dopamine neurons.
Data Presentation
| Parameter | This compound | Ropinirole |
| Receptor Binding Profile | D2/D3 receptor agonist, partial agonist at D2. | D2/D3 receptor agonist, with high affinity for both. Some evidence suggests higher affinity for D3. |
| Efficacy in 6-OHDA Rats | Induces contralateral rotations. | Induces contralateral rotations and improves forelimb akinesia. |
| Efficacy in Reserpine-induced Catalepsy | Reverses catalepsy. | Reverses catalepsy. |
| Efficacy in MPTP Primates | Data not available in provided results. | Reduces tremors. |
| Reported Side Effects in Animal Models | Stereotyped sniffing. | Potential for motor inhibition in models with residual dopamine neurons. |
| Pharmacokinetic Parameter | This compound (Rat) | Ropinirole (Rat) |
| Bioavailability | Data not available in provided results. | ~50% (oral). |
| Elimination Half-life | Data not available in provided results. | Approximately 0.5 hours. |
| Metabolism | Data not available in provided results. | Extensively metabolized, primarily by CYP1A2. Major metabolic pathway is hydroxylation. |
| Blood-Brain Barrier Penetration | Yes. | Yes. |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Induced Model of Parkinson's Disease in Rats
A widely used protocol for inducing a unilateral lesion of the nigrostriatal dopamine pathway, mimicking the motor asymmetry of Parkinson's disease.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Anesthesia: Anesthesia is induced and maintained using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A burr hole is drilled in the skull over the target area.
-
Neurotoxin Injection: A solution of 6-OHDA hydrochloride is slowly infused into the medial forebrain bundle or the substantia nigra pars compacta of one hemisphere. To protect noradrenergic neurons, a norepinephrine reuptake inhibitor such as desipramine is often administered prior to the 6-OHDA infusion.
-
Post-operative Care: Animals are monitored for recovery and provided with appropriate post-operative care, including analgesics and hydration.
-
Behavioral Assessment: After a recovery period (typically 2-3 weeks), motor deficits are assessed. A common method is the apomorphine- or amphetamine-induced rotation test. Animals exhibiting a consistent and significant number of contralateral (in the case of apomorphine) or ipsilateral (in the case of amphetamine) rotations are considered successfully lesioned.
Visualizations
Caption: Dopamine D2 receptor signaling cascade activated by agonists.
Caption: General experimental workflow for preclinical drug evaluation.
References
- 1. An In-depth Analysis of Ropinirole's R&D Progress and Mechanism of Action on Drug Targets [synapse.patsnap.com]
- 2. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound hydrochloride, a potential anti-parkinsonism drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D2/D3 receptor agonist ropinirole protects dopaminergic cell line against rotenone-induced apoptosis through inhibition of caspase- and JNK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overexpression of D2/D3 receptors increases efficacy of ropinirole in chronically 6-OHDA-lesioned Parkinsonian rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Quinpirole-Induced D2 Receptor Downregulation: A Comparative Guide to Molecular Analysis Techniques
For Researchers, Scientists, and Drug Development Professionals
Continuous activation of the Dopamine D2 receptor (D2R) by agonists like quinpirole leads to a compensatory downregulation of the receptor, a critical phenomenon in understanding the long-term effects of dopaminergic drugs. This guide provides a comparative overview of key molecular biology techniques used to quantify this downregulation, with a focus on confirming changes at the mRNA level using Northern blotting and its modern alternatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
Comparison of Methods for Quantifying D2 Receptor Downregulation
The choice of method for quantifying this compound-induced D2 receptor downregulation depends on the specific research question, available resources, and the desired level of sensitivity and information. While Northern blotting provides valuable information on transcript size and integrity, newer techniques like RT-qPCR offer higher sensitivity and throughput. Western blotting remains the gold standard for assessing changes at the protein level.
| Method | Principle | Measures | Advantages | Disadvantages | Quantitative Data Example (Relative Change) |
| Northern Blot | Hybridization of a labeled probe to size-separated RNA on a membrane. | D2R mRNA abundance and transcript size. | - Provides information on transcript integrity and splice variants.- Relatively low cost for individual experiments. | - Lower sensitivity compared to RT-qPCR.- Requires larger amounts of high-quality RNA.- More time-consuming. | A study on continuous this compound infusion in mice showed a significant decrease in striatal D2 receptor mRNA levels as measured by Northern analysis[1]. |
| RT-qPCR | Reverse transcription of RNA to cDNA followed by quantitative PCR amplification. | D2R mRNA abundance. | - High sensitivity and specificity.- Requires small amounts of RNA.- High throughput and rapid results. | - Does not provide information on transcript size.- Susceptible to amplification biases if not properly controlled. | In a study on Huntington's disease models, RT-qPCR was used to show a downregulation of D2 mRNA to 39.8% of control levels in striatal neurons[2]. |
| Western Blot | Immunodetection of proteins separated by size on a gel and transferred to a membrane. | D2R protein abundance. | - Directly measures changes at the protein level.- Can detect post-translational modifications. | - Dependent on antibody specificity and quality.- Semi-quantitative unless rigorous controls are used. | Following traumatic brain injury, this compound treatment significantly increased D2R protein expression compared to the untreated injury group, as quantified by Western blot analysis[3][4]. |
Signaling Pathways and Experimental Workflows
This compound-Induced D2 Receptor Downregulation Pathway
Chronic stimulation of the D2 receptor by this compound initiates a signaling cascade that leads to receptor desensitization, internalization, and ultimately, downregulation. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.
Caption: Signaling pathway of this compound-induced D2 receptor downregulation.
Northern Blot Experimental Workflow
The Northern blot technique is a multi-step process for detecting specific RNA molecules in a sample.
Caption: Experimental workflow for Northern blot analysis of D2 receptor mRNA.
Detailed Experimental Protocols
Northern Blot Analysis for D2 Receptor mRNA
This protocol is adapted from established methods for mRNA analysis in brain tissue.
1. RNA Extraction:
-
Dissect the brain region of interest (e.g., striatum) from control and this compound-treated animals.
-
Homogenize the tissue in a guanidinium thiocyanate-based lysis buffer.
-
Extract total RNA using an acid guanidinium thiocyanate-phenol-chloroform method.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
2. Probe Labeling:
-
A cDNA probe specific for the D2 receptor mRNA is required.
-
Label the probe with 32P-dCTP using a random priming kit.
-
Purify the labeled probe to remove unincorporated nucleotides.
3. Gel Electrophoresis:
-
Prepare a 1% agarose gel containing formaldehyde.
-
Denature 10-20 µg of total RNA per sample by heating in a formaldehyde/formamide-based loading buffer.
-
Separate the RNA by electrophoresis.
4. Transfer and Hybridization:
-
Transfer the size-separated RNA from the gel to a nylon membrane via capillary action.
-
Crosslink the RNA to the membrane using UV irradiation.
-
Prehybridize the membrane in a hybridization buffer containing blocking agents to prevent non-specific probe binding.
-
Add the radiolabeled D2R probe to the hybridization buffer and incubate overnight at 42°C.
5. Washing and Detection:
-
Wash the membrane under stringent conditions (high temperature, low salt concentration) to remove unbound probe.
-
Expose the membrane to X-ray film or a phosphorimager screen.
-
Develop the film or scan the screen to visualize the hybridized probe.
6. Quantification:
-
Measure the intensity of the D2R mRNA band using densitometry software.
-
Normalize the D2R signal to a housekeeping gene (e.g., GAPDH or β-actin) to correct for loading differences.
Quantitative Real-Time PCR (RT-qPCR) for D2 Receptor mRNA
This protocol provides a more sensitive and high-throughput alternative to Northern blotting. A quantitative RT-PCR procedure has been developed which selectively amplifies and quantifies the two isoforms of the dopamine D2 receptor[5].
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA as described for Northern blotting.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase, oligo(dT) primers, and random hexamers.
2. Primer Design and Validation:
-
Design primers specific to the D2 receptor mRNA that span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate primer efficiency by running a standard curve with serial dilutions of cDNA.
3. qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA template, D2R-specific primers, and a SYBR Green or TaqMan-based master mix.
-
Run the reaction on a real-time PCR instrument. The thermal profile typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
4. Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Use the ΔΔCt method to calculate the relative expression of D2R mRNA, normalized to a validated housekeeping gene.
Western Blot Analysis for D2 Receptor Protein
This protocol allows for the quantification of D2 receptor protein levels.
1. Protein Extraction:
-
Homogenize brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
2. Gel Electrophoresis and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the D2 receptor overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection and Quantification:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity for the D2 receptor and normalize to a loading control protein (e.g., GAPDH or β-actin).
Conclusion
Confirming this compound-induced D2 receptor downregulation requires a multi-faceted approach. While Northern blotting provides foundational evidence of changes in mRNA levels and transcript integrity, RT-qPCR offers a more sensitive and quantitative alternative for mRNA analysis. Crucially, Western blotting complements these techniques by confirming that the observed changes in mRNA translate to altered protein expression. The choice of methodology should be guided by the specific experimental goals, with the understanding that a combination of these techniques provides the most comprehensive and robust evidence of D2 receptor downregulation.
References
- 1. Continuous treatment with the D2 dopamine receptor agonist this compound decreases D2 dopamine receptors, D2 dopamine receptor messenger RNA and proenkephalin messenger RNA, and increases mu opioid receptors in mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-Mediated Regulation of Dopamine D2 Receptors Inhibits Glial Cell-Induced Neuroinflammation in Cortex and Striatum after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of quantitative RT-PCR to the analysis of dopamine receptor mRNA levels in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Behavioral Effects of Quinpirole in Rats and Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of Quinpirole, a potent dopamine D2/D3 receptor agonist, in two of the most commonly used preclinical species: rats and mice. Understanding the species-specific responses to this compound is crucial for the accurate interpretation of experimental data and its translation to clinical applications. This document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to facilitate informed decision-making in research and drug development.
Data Presentation: Quantitative Comparison of Behavioral Effects
The following tables summarize the dose-dependent effects of this compound on key behavioral paradigms in rats and mice.
Table 1: Locomotor Activity
| Species | Dose Range (mg/kg, s.c. unless noted) | Effect on Locomotor Activity | Key Findings & Citations |
| Rat | 0.02 - 0.2 | Biphasic response: initial suppression followed by hyperactivity.[1][2] | The initial hypoactivity is attributed to the stimulation of presynaptic D2 autoreceptors, while the subsequent hyperactivity is due to the activation of postsynaptic D2 receptors. |
| 0.5 - 2.0 | Pronounced and sustained hyperactivity.[1][2] | Higher doses lead to a more robust and prolonged increase in locomotion. | |
| Chronic 0.5 | Behavioral sensitization, characterized by an augmented locomotor response with repeated administration.[3] | This sensitization is a key feature of the model and is relevant for studying neuroplastic changes associated with chronic dopamine receptor stimulation. | |
| Mouse | 0.05 - 0.5 | Biphasic response: initial suppression followed by hyperactivity. | Similar to rats, a biphasic effect is observed, though the dose-response relationship can be strain-dependent. |
| 1.0 - 5.0 | Strong initial inhibition followed by a rapid and significant increase in locomotion. | Higher doses produce a more pronounced initial suppression phase. | |
| Chronic (strain-dependent) | Strain-dependent sensitization; for instance, A/J mice show increased motor activity with long-term treatment, while C57BL/6J mice do not. | The genetic background of mice significantly influences the development of locomotor sensitization to this compound. |
Table 2: Stereotyped Behaviors
| Species | Dose Range (mg/kg, s.c.) | Observed Stereotypies | Key Findings & Citations |
| Rat | 0.4 - 1.0 | Repetitive sniffing, head weaving, and oral stereotypies (licking, gnawing). | Higher doses induce more intense and focused stereotyped behaviors. |
| Chronic 0.5 | Development of compulsive-like checking behavior, characterized by repetitive visits to specific locations in an open field. | This model is used to study the neurobiology of obsessive-compulsive disorder (OCD). | |
| Mouse | 1.0 | Stereotyped jumping and rearing. | The nature of stereotypies can differ from those typically observed in rats. |
| Strain-dependent | Strain differences in the expression of compulsive-like behaviors. A/J mice exhibit a greater behavioral repertoire with high repetition, whereas C57BL/6J mice show a decrease. | This highlights the importance of strain selection in studies of compulsive behaviors. |
Table 3: Prepulse Inhibition (PPI) of the Acoustic Startle Response
| Species | Dose Range (mg/kg, i.p. or s.c.) | Effect on PPI | Key Findings & Citations |
| Rat | 0.1 - 1.0 | Dose-dependent disruption of PPI. | This compound is a standard pharmacological agent used to induce PPI deficits in rats, modeling sensorimotor gating impairments observed in psychiatric disorders. |
| Mouse | Generally less sensitive | Disruption of PPI, but often requires higher doses compared to rats and is highly strain-dependent. | Mice are generally considered less sensitive to the PPI-disruptive effects of D2 receptor agonists like this compound compared to rats. |
| N/A | Dopamine D1 receptors may play a more significant role in modulating PPI in mice compared to rats. | The neurochemical regulation of PPI appears to differ between the two species. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Locomotor Activity Assessment (Open-Field Test)
-
Objective: To quantify spontaneous locomotor activity and exploration in a novel environment.
-
Apparatus: A square or circular arena (e.g., 40x40x40 cm for rats; 25x25x25 cm for mice) equipped with infrared beams or a video-tracking system to automatically record movement.
-
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Administer this compound or vehicle via the desired route (commonly subcutaneous or intraperitoneal).
-
Place the animal in the center of the open-field arena.
-
Record locomotor activity for a specified duration (e.g., 60-120 minutes). Key parameters measured include total distance traveled, time spent mobile, and rearing frequency.
-
-
Species-Specific Considerations:
-
Rats: Often exhibit a clear biphasic response with an initial period of hypoactivity followed by hyperactivity, especially at moderate doses.
-
Mice: The biphasic response is also observed, but the timing and magnitude can be more variable and are highly dependent on the mouse strain.
-
Stereotypy Assessment
-
Objective: To qualitatively and quantitatively assess repetitive, invariant behaviors.
-
Procedure:
-
Following this compound administration, place the animal in a clear observation cage.
-
At predetermined time intervals (e.g., every 5 or 10 minutes), observe the animal for a short period (e.g., 1-2 minutes).
-
Score the intensity of stereotyped behaviors using a rating scale. A common scale is:
-
0 = Asleep or stationary
-
1 = Active
-
2 = Intermittent sniffing, head movements
-
3 = Continuous sniffing, constant head movements
-
4 = Continuous sniffing with licking or biting of the cage
-
5 = Intense, focused licking or gnawing of a specific area
-
-
-
Species-Specific Considerations:
-
Rats: Tend to exhibit more oral and head-focused stereotypies.
-
Mice: May display more whole-body stereotypies like jumping and rearing.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response
-
Objective: To measure sensorimotor gating, the ability of a weaker sensory stimulus (prepulse) to inhibit the response to a subsequent strong stimulus (pulse).
-
Apparatus: A startle chamber consisting of a sound-attenuating enclosure, a speaker to deliver acoustic stimuli, and a sensor platform to measure the whole-body startle response.
-
Procedure:
-
Place the animal in the startle chamber and allow for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 3-15 dB above background) that should not elicit a startle.
-
Prepulse-pulse trials: The prepulse is presented shortly before the pulse (e.g., 100 ms inter-stimulus interval).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [ (startle amplitude on prepulse-pulse trials / startle amplitude on pulse-alone trials) x 100 ].
-
-
Species-Specific Considerations:
-
Rats: this compound reliably disrupts PPI in a dose-dependent manner.
-
Mice: As noted, mice are generally less sensitive to the PPI-disruptive effects of D2 agonists, and significant strain differences exist.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound signaling via D2/D3 receptors.
Experimental Workflow for Behavioral Assessment
Caption: General workflow for a this compound behavioral study.
Logical Relationships in Comparative Analysis
Caption: Comparing this compound's behavioral effects in rats vs. mice.
References
Unraveling D2R Trafficking: A Comparative Guide to Validating Quinpirole's Effects
For researchers, scientists, and drug development professionals, understanding the intricate dance of dopamine D2 receptor (D2R) trafficking is paramount. The agonist Quinpirole is a key tool in these investigations, and validating its-induced receptor internalization is crucial for dissecting D2R signaling and developing novel therapeutics. This guide provides an objective comparison of electron microscopy and other widely-used techniques for this purpose, supported by experimental data and detailed protocols.
Visualizing D2R Internalization: A Multi-Method Approach
The gold standard for high-resolution imaging, electron microscopy (EM) , offers unparalleled detail of subcellular structures, allowing for the direct visualization of D2R localization on the plasma membrane and within endocytic vesicles. However, its application is often complemented by other techniques that provide quantitative and higher-throughput data. This guide compares EM with three such alternatives: fluorescence microscopy , flow cytometry , and cell surface biotinylation assays .
While direct immuno-electron microscopy studies detailing this compound-induced D2R trafficking are not abundant in recent literature, the technique has been used to determine the baseline subcellular distribution of D2 receptors. One study utilizing epitope-tagged D2 receptor knockin mice revealed that approximately 28% of total D2Rs are located on the plasma membrane of dopamine neurons in the substantia nigra pars compacta under basal conditions[1]. This ultrastructural information provides a critical baseline for interpreting data from other methods that measure the change in surface receptor levels following agonist stimulation.
Quantitative Comparison of D2R Trafficking Assays
To provide a clear overview, the following table summarizes quantitative data on this compound-induced D2R internalization from studies employing various techniques.
| Technique | Cell Type | This compound Concentration | Treatment Duration | Percent D2R Internalization | Reference |
| Flow Cytometry | HEK293 | 30 µM | 3 hours | ~58% | [2] |
| Fluorescence Microscopy | HEK293 | Not Specified | Not Specified | Significant internalization observed | [3] |
| Radioligand Binding | HEK293 | 30 µM | 3 hours | ~40-50% | |
| PET/fMRI (in vivo) | Non-human primate | Graded doses | Transient | In vivo desensitization/internalization rate of 0.2/min | [4] |
Delving into the Methodologies
Detailed experimental protocols are essential for reproducibility and for understanding the strengths and limitations of each technique.
Electron Microscopy Protocol for D2R Localization
This protocol is adapted from studies examining the ultrastructural localization of D2Rs[1].
-
Tissue Preparation: Animals are anesthetized and perfused with a fixative solution (e.g., 4% paraformaldehyde and 0.1% glutaraldehyde in phosphate buffer). The brain region of interest is dissected and post-fixed.
-
Sectioning: Vibrating microtome sections (e.g., 50 µm) are prepared.
-
Immunolabeling: Sections are incubated with a primary antibody targeting the D2R. For epitope-tagged receptors, an antibody against the tag is used. This is followed by incubation with a secondary antibody conjugated to gold nanoparticles.
-
Silver Enhancement: The gold particles are often silver-enhanced to increase their visibility.
-
Embedding and Ultrathin Sectioning: The tissue is dehydrated, embedded in resin, and sectioned into ultrathin slices (e.g., 70 nm) using an ultramicrotome.
-
Imaging: Sections are mounted on copper grids and imaged using a transmission electron microscope.
Fluorescence Microscopy Protocol for D2R Internalization
This protocol is based on confocal microscopy experiments.
-
Cell Culture and Transfection: Cells (e.g., HEK293) are cultured on coverslips and transfected with a plasmid encoding a tagged D2R (e.g., YFP-tagged).
-
Agonist Treatment: Cells are treated with this compound at a specific concentration and for a defined duration at 37°C.
-
Fixation and Staining: Cells are fixed with 4% paraformaldehyde, washed, and mounted on slides. For non-tagged receptors, immunofluorescence staining with a primary anti-D2R antibody and a fluorescently labeled secondary antibody would be performed.
-
Imaging: Images are acquired using a confocal microscope. The internalization is visualized by the appearance of intracellular fluorescent puncta.
Flow Cytometry Protocol for Quantifying D2R Internalization
This protocol allows for the high-throughput quantification of surface D2R levels.
-
Cell Preparation: Cells expressing an extracellularly tagged D2R (e.g., FLAG-tag) are used.
-
Agonist Treatment: Cells are treated with this compound for the desired time at 37°C.
-
Antibody Labeling: Cells are incubated with a primary antibody against the extracellular tag on ice to prevent further trafficking. This is followed by incubation with a fluorescently labeled secondary antibody.
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. A decrease in mean fluorescence intensity corresponds to a reduction in surface D2R levels.
Cell Surface Biotinylation Assay Protocol
This biochemical assay quantifies the amount of internalized D2R.
-
Cell Culture and Treatment: Cells are cultured and treated with this compound as described for other methods.
-
Surface Biotinylation: Cells are incubated with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label all surface proteins.
-
Internalization Period: Cells are warmed to 37°C for a specific time to allow for the internalization of biotinylated receptors.
-
Stripping of Surface Biotin: Remaining surface biotin is removed by treating the cells with a reducing agent (e.g., glutathione). The internalized, biotinylated proteins are protected from this stripping agent.
-
Cell Lysis and Streptavidin Pulldown: Cells are lysed, and the biotinylated proteins are captured using streptavidin-coated beads.
-
Western Blotting: The captured proteins are eluted, separated by SDS-PAGE, and the amount of D2R is quantified by Western blotting using a D2R-specific antibody.
Visualizing the Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the D2R signaling pathway and the general experimental workflows.
References
- 1. Subcellular localization of D2 receptors in the murine substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of D2 Receptor Internalization on Binding Affinity of Neuroimaging Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of D2 receptor internalization on binding affinity of neuroimaging radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging Agonist-Induced D2/D3 Receptor Desensitization and Internalization In Vivo with PET/fMRI - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
